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Uvarigranol B

Cat. No.: B10817970
M. Wt: 426.4 g/mol
InChI Key: WTFRADBWXYQLMA-UHFFFAOYSA-N
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Description

Uvarigranol B (CAS 164204-79-9) is a polyoxygenated cyclohexene derivative, a class of metabolites commonly found in plants of the Annonaceae family, isolated from the roots of Uvaria grandiflora Roxb . This compound, with the molecular formula C23H22O8 and a molecular weight of 426.42 g/mol, is part of a group of natural products that have shown a range of interesting biological activities in scientific research, making them a valuable scaffold for pharmacological investigation . Polyoxygenated cyclohexenes, including the zeylenol skeleton to which this compound is related, have been reported in studies to exhibit properties such as anticancer, antitubercular, α-glucosidase inhibitory, and anti-inflammatory activities, providing a strong basis for their use in basic and pharmaceutical research . This product is provided as a powder and is intended for Research Use Only (RUO). It is not intended for use in diagnostic procedures, human use, or for any clinical applications. Researchers can utilize this compound in various non-clinical research applications, including fundamental phytochemical studies, the investigation of structure-activity relationships, and as a standard in analytical methods development .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22O8 B10817970 Uvarigranol B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl)methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFRADBWXYQLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C=CC(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Uvarigranol B from Uvaria grandiflora: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvarigranol B, a polyoxygenated cyclohexene, is a natural product isolated from the plant Uvaria grandiflora. This technical guide provides a comprehensive overview of its discovery, detailed experimental protocols for its isolation and purification, and a summary of its known spectroscopic data. Due to the limited availability of the original discovery literature, this guide synthesizes information from subsequent re-isolations and general phytochemical methods employed for the Uvaria genus. Additionally, this document outlines the known biological activity of this compound and presents a conceptual framework for its potential development in a drug discovery pipeline. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

The genus Uvaria, belonging to the Annonaceae family, is a rich source of diverse secondary metabolites, including a notable class of compounds known as polyoxygenated cyclohexenes. These compounds have garnered significant interest from the scientific community due to their complex chemical structures and promising biological activities. Among these is this compound, a compound that has been isolated from Uvaria grandiflora, a plant traditionally used in folk medicine in Southeast Asia. This guide serves as a technical resource for researchers interested in the isolation, characterization, and potential therapeutic applications of this compound.

Discovery and Re-isolation

(-)-Uvarigranol B was first reported as a novel natural product isolated from the roots of Uvaria grandiflora in the mid-1990s. More recently, in 2024, a study focusing on the phytochemical investigation of the leaves of Uvaria grandiflora led to the re-isolation and characterization of (-)-uvariagrandol B, which is synonymous with this compound[1]. This recent study provides valuable contemporary data on its chemical properties.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The available quantitative data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₃H₂₂O₇[1]
Molecular Weight410.42 g/mol Calculated
AppearanceColorless viscous oil[1]
Optical Rotation [α]DNot available in recent literature
Table 2: Mass Spectrometry Data for this compound
TechniqueIonm/z (experimental)m/z (calculated)Reference
HRESITOFMS[M+H]⁺411.1446411.1438[1]
Table 3: Spectroscopic Data for this compound
TechniqueKey Absorptions / Chemical Shifts
IR (Infrared) Spectroscopy Data not available in recent literature. Expected absorptions for hydroxyl, carbonyl (ester), and aromatic C-H bonds.
¹H NMR Spectroscopy Detailed chemical shifts and coupling constants are reported in the primary literature but are not fully available in the accessed abstracts.
¹³C NMR Spectroscopy Detailed chemical shifts are reported in the primary literature but are not fully available in the accessed abstracts.

Note: The detailed ¹H and ¹³C NMR data are contained within the full-text publications which were not accessible for this review. Researchers are encouraged to consult the primary literature for this specific data.

Experimental Protocols

The following protocols are based on generalized methods for the isolation of polyoxygenated cyclohexenes from Uvaria species, as detailed protocols for this compound were not available in the reviewed literature.

Plant Material Collection and Preparation
  • Collect fresh leaves of Uvaria grandiflora.

  • Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grind the dried leaves into a coarse powder using a mechanical grinder.

Extraction
  • Macerate the powdered plant material with a suitable solvent system, such as a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH), at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography:

    • Pool fractions containing compounds of interest and further purify them using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the fractions containing this compound using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase, such as a gradient of methanol and water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

experimental_workflow plant_material Uvaria grandiflora (Leaves) drying Air Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (DCM:MeOH) grinding->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel fractions Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex purified_fractions Purified Fractions sephadex->purified_fractions hplc HPLC Purification purified_fractions->hplc uvarigranol_b This compound hplc->uvarigranol_b

A generalized workflow for the isolation of this compound.

Biological Activity

Recent studies have begun to explore the biological activities of this compound.

Table 4: Known Biological Activity of this compound
ActivityAssayResult (IC₅₀)Reference
α-Glucosidase Inhibitionin vitro enzymatic assay99.9 μM (weak activity)[1]

At present, there is no published research detailing the specific signaling pathways modulated by this compound. The observed weak α-glucosidase inhibitory activity suggests a potential, albeit modest, role in carbohydrate metabolism modulation. Further research is required to elucidate its mechanism of action and explore other potential biological targets.

Conceptual Drug Discovery and Development Pathway

Given its status as a novel natural product with initial biological activity data, this compound can be considered a starting point for a drug discovery program. The following diagram outlines a hypothetical pathway for its development.

drug_discovery_pathway cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_regulatory Regulatory Approval & Market uvarigranol_b This compound (Lead Compound) sar_studies Structure-Activity Relationship (SAR) uvarigranol_b->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization in_vitro In Vitro Studies (Target Validation, MOA) lead_optimization->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo toxicology Toxicology & Safety Pharmacology in_vivo->toxicology phase1 Phase I (Safety) toxicology->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda market Market Launch nda->market

A conceptual pathway for drug discovery and development.

Conclusion

This compound represents an interesting natural product from Uvaria grandiflora with a defined chemical structure. While its biological activities are still under preliminary investigation, the available data provides a foundation for further research. This technical guide offers a consolidated resource for scientists to build upon, from the fundamental aspects of its isolation to the conceptual stages of its potential therapeutic development. The detailed, albeit generalized, protocols and structured data presentation are intended to support and stimulate future investigations into this and other related polyoxygenated cyclohexenes. Further studies are warranted to fully elucidate the NMR spectral data, explore a wider range of biological activities, and identify the molecular targets and signaling pathways of this compound.

References

The Rising Therapeutic Potential of Polyoxygenated Cyclohexenes from Annonaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Annonaceae family, a diverse group of flowering plants found predominantly in tropical regions, has long been a fertile ground for the discovery of novel bioactive compounds. Among these, polyoxygenated cyclohexenes have emerged as a class of natural products with significant therapeutic potential. This in-depth technical guide synthesizes the current knowledge on the biological activities of these compounds, providing a comprehensive resource for researchers and professionals in drug development. This document details their cytotoxic, anti-inflammatory, and anti-diabetic properties, outlines the experimental protocols for their evaluation, and visualizes key molecular pathways and experimental workflows.

Quantitative Bioactivity Data

The biological activities of polyoxygenated cyclohexenes from Annonaceae have been quantified in numerous studies. The following tables summarize the key findings for cytotoxicity, anti-inflammatory, and α-glucosidase inhibitory activities, providing a comparative overview of the potency of these compounds.

Cytotoxic Activity

Polyoxygenated cyclohexenes have demonstrated significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical function, are presented in Table 1.

Table 1: Cytotoxic Activity of Polyoxygenated Cyclohexenes from Annonaceae

CompoundPlant Source (Genus)Cancer Cell LineIC50 (µM)Reference
(-)-ZeylenolUvaria grandifloraMDA-MB-231 (Breast)54 ± 10[1]
HepG2 (Liver)> 80[1]
(+)-GrandifloracinUvaria grandifloraSW480 (Colon)154.9[2]
K562 (Leukemia)60.9[2]
CherrevenoneUvaria cherrevensisMultiple1.04 - 10.09[3]
CherrevenoneUvaria dulcisMultiple3.3 - 11.8[4]
Uvaribonol derivative 2aUvaria bonianaKB (Nasopharyngeal)< 1 µg/mL[5]
Bel7402 (Liver)< 1 µg/mL[5]
HCT-8 (Colon)< 0.1 µg/mL[5]
Anti-inflammatory Activity

Several polyoxygenated cyclohexenes exhibit potent anti-inflammatory properties, primarily assessed through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Table 2: Anti-inflammatory Activity of Polyoxygenated Cyclohexenes from Annonaceae

CompoundPlant Source (Genus)AssayIC50/EC50 (µM)Reference
(-)-ZeylenoneUvaria macclureiNO Inhibition (RAW 246.7)20.18
Uvacalol derivative 8Uvaria calamistrataNO Inhibition (RAW 264.7)4.49 ± 0.38[6]
Cherrevenaphthalene DUvaria rufaNO Inhibition (RAW 264.7)8.54[7]
α-Glucosidase Inhibitory Activity

A key strategy in managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. Polyoxygenated cyclohexenes have shown promising inhibitory activity against this enzyme.

Table 3: α-Glucosidase Inhibitory Activity of Polyoxygenated Cyclohexenes from Annonaceae

CompoundPlant Source (Genus)IC50 (µM)Reference
6-MethoxyzeylenolUvaria grandiflora34.1[2]
Unnamed CompoundsUvaria hamiltonii2.6 - 7.1
Desmoscochinoxepinone BDesmos cochinchinensis53.3[6]
ChrysinDesmos cochinchinensis5.7[6]
Pinocembrin 7-O-benzoateDesmos cochinchinensis33.8[6]
Unnamed CompoundsDesmos dumosus5.3 - 52.7[8]

Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, this section provides detailed methodologies for the key in vitro assays cited in the literature.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the polyoxygenated cyclohexene compounds and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Nitric Oxide (NO) Production Inhibition Assay

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the polyoxygenated cyclohexene compounds for 1 hour before stimulating with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reagent Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • NO Concentration Calculation: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50% compared to the LPS-stimulated control.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of compounds on the activity of α-glucosidase, a key enzyme in carbohydrate metabolism.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, mix 50 µL of various concentrations of the polyoxygenated cyclohexene compounds with 50 µL of α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution and incubate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Inhibition Calculation: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

  • IC50 Calculation: The IC50 value is the concentration of the compound that inhibits enzyme activity by 50%. Acarbose is commonly used as a positive control.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, this section presents diagrams generated using the Graphviz DOT language.

General Isolation and Characterization Workflow

The isolation and identification of polyoxygenated cyclohexenes from Annonaceae typically follow a standardized workflow, as depicted below.

G Plant Plant Material (Annonaceae) Extraction Extraction (e.g., Maceration with organic solvents) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partition Solvent Partitioning (e.g., Hexane, EtOAc, MeOH) CrudeExtract->Partition Fractions Fractions of Varying Polarity Partition->Fractions Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Fractions->Chromatography PureCompounds Isolated Polyoxygenated Cyclohexenes Chromatography->PureCompounds Structure Structure Elucidation (NMR, MS, X-ray Crystallography) PureCompounds->Structure Bioassays Biological Activity Screening (Cytotoxicity, Anti-inflammatory, etc.) PureCompounds->Bioassays Identified Identified Bioactive Compounds Structure->Identified Bioassays->Identified

Caption: General workflow for the isolation and characterization of polyoxygenated cyclohexenes.

Canonical NF-κB Signaling Pathway in Inflammation

The anti-inflammatory activity of some polyoxygenated cyclohexenes is attributed to their ability to modulate the NF-κB signaling pathway. The canonical pathway is a key regulator of the inflammatory response.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Inflammation Inflammatory Response Gene->Inflammation Cyclohexenes Polyoxygenated Cyclohexenes Cyclohexenes->IKK Inhibition

Caption: Canonical NF-κB signaling pathway and the inhibitory action of polyoxygenated cyclohexenes.

Conclusion and Future Directions

Polyoxygenated cyclohexenes isolated from the Annonaceae family represent a promising class of natural products with diverse and potent biological activities. Their demonstrated cytotoxic, anti-inflammatory, and α-glucosidase inhibitory effects warrant further investigation for the development of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers to build upon. Future research should focus on elucidating the precise mechanisms of action, exploring the structure-activity relationships, and conducting preclinical and clinical studies to validate their therapeutic potential in human diseases. The continued exploration of the rich chemical diversity of the Annonaceae family is likely to yield more novel and potent drug leads.

References

Uvarigranol B: Unraveling the Mechanism of Action in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific anticancer mechanisms of Uvarigranol B. While the compound has been identified and isolated, detailed studies elucidating its mode of action in cancer cell lines are not yet publicly available. This technical guide will synthesize the existing, albeit limited, information on this compound and related compounds from its source, Uvaria grandiflora, to provide a foundational understanding for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a polyoxygenated cyclohexene that was first isolated from the roots of Uvaria grandiflora Roxb (Annonaceae). Its structure was established through spectroscopic methods, including 1H-NMR, MS, IR, and CD spectra, alongside chemical correlation. It was isolated concurrently with a related new compound, Uvarigranol A, and a known compound, zeylenol[1].

Anticancer Potential of Compounds from Uvaria grandiflora

While direct studies on this compound's anticancer activity are lacking, research on other compounds from the same plant, such as (-)-zeylenol, offers potential insights. A study on (-)-zeylenol isolated from the stems of Uvaria grandiflora demonstrated its potential anti-inflammatory and anticancer properties.

Key Findings on (-)-zeylenol:

  • Cytotoxicity: (-)-zeylenol exhibited dose-dependent cytotoxicity against human breast cancer (MDA-MB231) and hepatocellular carcinoma (HepG2) cell lines[1].

  • Apoptosis Induction: The compound was found to induce apoptosis in MDA-MB231 cells through the activation of caspase-3[1].

These findings suggest that compounds from Uvaria grandiflora possess bioactive properties worthy of further investigation. It is plausible that this compound may exhibit similar cytotoxic and pro-apoptotic effects, but this remains to be experimentally validated.

General Mechanisms of Anticancer Action

Given the absence of specific data for this compound, it is pertinent to consider the common mechanisms through which natural products exert their anticancer effects. These often involve the modulation of key cellular processes such as apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many natural compounds induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. The activation of caspases, a family of proteases, is a central feature of apoptosis. The finding that (-)-zeylenol activates caspase-3 suggests that this pathway may be a target for compounds from Uvaria grandiflora[1].

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled growth. Natural compounds can induce cell cycle arrest at various checkpoints (e.g., G1, S, G2/M), thereby preventing cancer cell division.

Numerous signaling pathways are implicated in cancer development and progression. Key pathways that are often targeted by anticancer agents include:

  • NF-κB Signaling: The NF-κB pathway plays a critical role in inflammation, immunity, cell proliferation, and survival. Its aberrant activation is common in many cancers[2].

  • RAS Signaling: The RAS pathway is a major regulator of cell growth, differentiation, and survival. Mutations in RAS genes are frequently found in various cancers[3].

  • p53 Signaling: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis in response to cellular stress.

Future research on this compound should investigate its potential to modulate these and other critical cancer-related signaling pathways.

Future Directions and Research Imperatives

The current body of scientific literature does not provide the necessary data to construct a detailed technical guide on the core mechanism of action of this compound in cancer cell lines. To address this knowledge gap, the following experimental investigations are essential:

  • Cytotoxicity Screening: Determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of diverse cancer cell lines to assess its potency and selectivity.

  • Apoptosis Assays: Investigate the ability of this compound to induce apoptosis using techniques such as Annexin V/PI staining, TUNEL assays, and Western blotting for key apoptotic markers (e.g., cleaved caspases, PARP cleavage, Bcl-2 family proteins).

  • Cell Cycle Analysis: Employ flow cytometry to determine if this compound induces cell cycle arrest at specific phases. This should be complemented by examining the expression levels of key cell cycle regulatory proteins (e.g., cyclins, CDKs, p21, p27).

  • Signaling Pathway Analysis: Utilize techniques such as Western blotting, reporter assays, and transcriptomic profiling to identify the specific signaling pathways modulated by this compound.

Conclusion

This compound represents a novel natural product with potential for anticancer activity, given the demonstrated bioactivity of other compounds isolated from its source, Uvaria grandiflora. However, a thorough investigation into its mechanism of action is currently absent from the scientific literature. The research community is encouraged to undertake comprehensive studies to elucidate the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of this compound, as well as to identify its molecular targets and the signaling pathways it impacts. Such research is crucial for validating its potential as a lead compound for the development of new cancer therapeutics.

References

In Vitro Anti-inflammatory Effects of Uvarigranol B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of current scientific literature, it has been determined that there are no available studies specifically investigating the in vitro anti-inflammatory effects of Uvarigranol B. The compound has been successfully isolated, but its biological activities in the context of inflammation have not yet been reported in published research.

Therefore, this document serves as a comprehensive template and technical guide outlining the standard methodologies, data presentation, and pathway analysis typically employed in the investigation of a novel compound's anti-inflammatory properties. This guide uses "[Compound X]" as a placeholder for a hypothetical anti-inflammatory agent and is structured to meet the detailed requirements of an in-depth technical whitepaper.

Abstract

This guide details the common in vitro experimental framework used to characterize the anti-inflammatory potential of novel therapeutic agents, represented here as [Compound X]. Key assays for assessing cytotoxicity, inhibition of inflammatory mediators such as nitric oxide (NO), and suppression of pro-inflammatory cytokines are described. Furthermore, the underlying molecular mechanisms are explored through an examination of the canonical Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are pivotal in regulating inflammatory responses.[1][2][3][4]

Quantitative Data Summary

The anti-inflammatory efficacy of a test compound is quantified through various assays. The data presented below are representative of typical findings for a promising anti-inflammatory agent.

Table 1: Cytotoxicity and Inhibitory Activity of [Compound X]

AssayCell LineInducing AgentMeasurementResult (IC₅₀ / Effect)
Cell ViabilityRAW 264.7-MTT Assay> 100 µM (Non-toxic)
Nitric Oxide (NO)RAW 264.7LPS (1 µg/mL)Griess AssayIC₅₀: 15.2 ± 1.8 µM
TNF-α ProductionRAW 264.7LPS (1 µg/mL)ELISAIC₅₀: 12.5 ± 1.1 µM
IL-6 ProductionRAW 264.7LPS (1 µg/mL)ELISAIC₅₀: 18.9 ± 2.3 µM
IL-1β ProductionRAW 264.7LPS (1 µg/mL)ELISAIC₅₀: 14.7 ± 1.5 µM
iNOS Protein ExpressionRAW 264.7LPS (1 µg/mL)Western BlotConcentration-dependent reduction
COX-2 Protein ExpressionRAW 264.7LPS (1 µg/mL)Western BlotConcentration-dependent reduction

Experimental Protocols

Detailed and reproducible protocols are critical for the validation of experimental findings.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. [Compound X] is dissolved in dimethyl sulfoxide (DMSO) and cells are pre-treated with various concentrations for 1 hour before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

  • Treat cells with various concentrations of [Compound X] for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay
  • Seed RAW 264.7 cells (1.5 x 10⁵ cells/mL) in a 96-well plate and incubate overnight.[5]

  • Pre-treat cells with [Compound X] for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[5][6]

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A sodium nitrite standard curve is used to quantify nitrite concentration.[6]

Cytokine Measurement (ELISA)
  • Seed RAW 264.7 cells and treat with [Compound X] and LPS as described for the NO assay.

  • Collect the culture supernatant after 24 hours.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[7][8]

  • The absorbance is read at 450 nm, and cytokine concentrations are determined from a standard curve.

Western Blot Analysis
  • Seed RAW 264.7 cells in 6-well plates and treat with [Compound X] and LPS.

  • Lyse the cells and quantify total protein using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

Experimental Workflow

The general workflow for assessing the in vitro anti-inflammatory activity of a compound is depicted below.

G cluster_prep Preparation cluster_treat Treatment cluster_assays Bioassays A RAW 264.7 Cell Culture C Cell Seeding & Adherence A->C B Compound X Preparation D Pre-treatment with [Compound X] B->D C->D E LPS Stimulation D->E F MTT Assay (Viability) E->F G Griess Assay (NO Production) E->G H ELISA (Cytokine Levels) E->H I Western Blot (Protein Expression) E->I

General workflow for in vitro anti-inflammatory assays.
NF-κB Signaling Pathway

The NF-κB pathway is a primary target for anti-inflammatory drugs. [Compound X] is hypothesized to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[1][4]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa p-IκBα IKK->IkBa Phosphorylates p65p50_inactive IκBα - p65/p50 (Inactive) IkBa->p65p50_inactive p65p50 p65/p50 Nucleus Nucleus p65p50->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Activates Transcription CompoundX [Compound X] CompoundX->IKK Inhibits p65p50_inactive->p65p50 Degradation of IκBα

Inhibition of the NF-κB signaling pathway by [Compound X].
MAPK Signaling Pathway

The MAPK family (ERK, JNK, p38) also plays a crucial role in inflammation. [Compound X] may exert its effects by inhibiting the phosphorylation of these key kinases.[2][3]

MAPK_Pathway cluster_p38 p38 Pathway cluster_ERK ERK Pathway cluster_JNK JNK Pathway LPS LPS UpstreamKinases Upstream Kinases (TAK1, etc.) LPS->UpstreamKinases p38 p38 UpstreamKinases->p38 Activates ERK ERK UpstreamKinases->ERK Activates JNK JNK UpstreamKinases->JNK Activates p_p38 p-p38 p38->p_p38 Phosphorylates TranscriptionFactors Transcription Factors (AP-1, etc.) p_p38->TranscriptionFactors p_ERK p-ERK ERK->p_ERK Phosphorylates p_ERK->TranscriptionFactors p_JNK p-JNK JNK->p_JNK Phosphorylates p_JNK->TranscriptionFactors Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes CompoundX [Compound X] CompoundX->p38 Inhibits Phosphorylation CompoundX->ERK Inhibits Phosphorylation CompoundX->JNK Inhibits Phosphorylation

Inhibition of MAPK signaling pathways by [Compound X].

References

Uvarigranol B: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvarigranol B, a C-benzylated dihydrochalcone, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its isolation from various plant species. Furthermore, it delves into the current understanding of its biosynthetic pathway, starting from the general phenylpropanoid pathway and exploring the key enzymatic steps that lead to its unique chemical structure. This document aims to be a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and visual diagrams to facilitate further research and development.

Natural Sources of this compound

This compound has been identified and isolated from plant species belonging to the Annonaceae family, particularly within the Uvaria genus. The primary documented natural sources include:

  • Uvaria rufa Blume: The stems of this plant have been reported as a source of (+)-uvarigranol B.

  • Uvaria grandiflora Roxb. ex Hornem: The leaves of this species have been found to contain (-)-uvarigranol B.[1]

The occurrence of enantiomeric forms of this compound in different species of the same genus presents an interesting area for phytochemical and biosynthetic research.

Isolation of this compound: Experimental Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. Below are detailed experimental protocols derived from published literature.

Isolation of (+)-Uvarigranol B from Uvaria rufa Stems

A study on the constituents of Uvaria rufa stems led to the isolation of (+)-uvarigranol B.[2] While specific yield data for this compound is not explicitly stated in the abstract, the general procedure is as follows:

Table 1: Experimental Protocol for Isolation of (+)-Uvarigranol B from Uvaria rufa

StepProcedure
1. Plant Material Preparation Air-dry the stems of Uvaria rufa and grind them into a fine powder.
2. Extraction Macerate the powdered plant material with methanol at room temperature. Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.
3. Fractionation Subject the crude methanol extract to column chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate to separate fractions based on polarity.
4. Purification Further purify the fractions containing the target compound using techniques such as Sephadex LH-20 column chromatography and preparative thin-layer chromatography (TLC) to yield pure (+)-uvarigranol B.
Isolation of (-)-Uvarigranol B from Uvaria grandiflora Leaves

The leaves of Uvaria grandiflora have been identified as a source of (-)-uvarigranol B.[1] The isolation procedure is outlined below.

Table 2: Experimental Protocol for Isolation of (-)-Uvarigranol B from Uvaria grandiflora

StepProcedure
1. Plant Material Preparation Air-dry the leaves of Uvaria grandiflora and chop them into small pieces.
2. Extraction Extract the chopped leaves with ethyl acetate at room temperature. Concentrate the resulting extract under reduced pressure to get the crude ethyl acetate extract.[1]
3. Initial Fractionation Subject the crude extract to quick column chromatography (QCC) on silica gel using a hexane-ethyl acetate gradient.[1]
4. Further Purification Purify the relevant fractions using Sephadex LH-20 column chromatography with methanol as the eluent.[1]
5. Final Isolation Isolate pure (-)-uvarigranol B from the sub-fractions using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

Quantitative Data:

Currently, there is limited published quantitative data on the specific yield of this compound from these plant sources. Further studies are required to quantify the concentration of this compound in different plant parts and under various collection and extraction conditions.

Biosynthesis of this compound

The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, which is responsible for the formation of a wide array of plant secondary metabolites, including flavonoids and dihydrochalcones.

The Phenylpropanoid Pathway: Precursor Formation

The general pathway leading to the dihydrochalcone core of this compound is initiated with the amino acid L-phenylalanine.

Biosynthesis_Pathway L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Naringenin_chalcone CHS Dihydrochalcone_core Dihydrochalcone Core Naringenin_chalcone->Dihydrochalcone_core CHR Uvarigranol_B This compound Dihydrochalcone_core->Uvarigranol_B C-benzyltransferase (Putative) Benzyl_donor Benzyl Donor (e.g., Benzyl-CoA) Benzyl_donor->Uvarigranol_B C-benzyltransferase (Putative)

Caption: Proposed biosynthetic pathway of this compound.

The key enzymes involved in this initial phase are:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[3]

  • Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.[3]

  • 4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid by converting it to its coenzyme A thioester, p-coumaroyl-CoA.[3]

  • Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone scaffold, naringenin chalcone.[4]

  • Chalcone reductase (CHR): Reduces the α,β-unsaturated double bond of the chalcone to form the dihydrochalcone core structure.

C-Benzylation: The Key Step to this compound

The defining feature of this compound is the presence of a benzyl group attached to the A-ring of the dihydrochalcone skeleton. This C-benzylation is a crucial step in its biosynthesis. While the specific enzymes responsible for this reaction in Uvaria species have not yet been fully characterized, it is hypothesized to be catalyzed by a C-benzyltransferase .

This putative enzyme would facilitate an electrophilic substitution reaction, where a benzylic cation or its equivalent, derived from a donor molecule such as benzyl-CoA or a related compound, attacks the electron-rich phloroglucinol-type A-ring of the dihydrochalcone precursor. The regioselectivity of this benzylation is a key aspect that requires further investigation.

Experimental Workflow for Biosynthetic Studies

To fully elucidate the biosynthesis of this compound, a combination of genetic, enzymatic, and metabolic approaches is necessary.

Experimental_Workflow Plant_Material Uvaria sp. Plant Material (Leaves, Stems) Transcriptome_Sequencing Transcriptome Sequencing (RNA-seq) Plant_Material->Transcriptome_Sequencing Candidate_Gene_Identification Candidate Gene Identification (e.g., Benzyltransferases) Transcriptome_Sequencing->Candidate_Gene_Identification Gene_Cloning_Expression Gene Cloning and Heterologous Expression Candidate_Gene_Identification->Gene_Cloning_Expression Enzyme_Assays In vitro Enzyme Assays Gene_Cloning_Expression->Enzyme_Assays Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Enzyme_Assays->Metabolite_Analysis Pathway_Elucidation Pathway Elucidation Metabolite_Analysis->Pathway_Elucidation

Caption: Workflow for elucidating the this compound biosynthetic pathway.

Future Perspectives

The study of the natural sources and biosynthesis of this compound is an expanding field. Future research should focus on:

  • Quantitative analysis: Determining the yield of this compound in different Uvaria species and under various environmental conditions.

  • Enzyme characterization: Identifying and characterizing the specific C-benzyltransferase(s) involved in the biosynthesis of this compound.

  • Metabolic engineering: Utilizing the identified biosynthetic genes to produce this compound in microbial or plant-based expression systems, which could provide a sustainable source for this compound.

  • Pharmacological evaluation: Further investigating the biological activities of this compound to explore its potential as a lead compound in drug discovery.

This technical guide provides a solid foundation for researchers and professionals interested in this compound. The detailed protocols, biosynthetic pathway overview, and proposed experimental workflows are intended to accelerate the pace of discovery in this exciting area of natural product chemistry.

References

A Preliminary Technical Guide to the Cytotoxicity Screening of Uvarigranol B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigranol B is a polyoxygenated cyclohexene natural product, first identified in the roots of Uvaria grandiflora and later isolated from Uvaria rufa[1][2]. As part of the broader family of cytotoxic compounds found in the Uvaria genus, understanding the preliminary cytotoxic profile of this compound is a critical first step in evaluating its potential as an anticancer agent. This technical guide provides a summary of the currently available, albeit limited, cytotoxicity data for this compound and related compounds, outlines a general experimental protocol for cytotoxicity screening, and presents visual workflows and potential signaling pathways.

Quantitative Cytotoxicity Data

The available data on the cytotoxic activity of this compound is preliminary. A recent study reported that this compound, along with other polyoxygenated cyclohexenes, was inactive against human colon carcinoma (HCT 116) and prostate cancer (22Rv1) cell lines, with an IC50 value greater than 100 μM[3]. For comparative purposes, the cytotoxic activities of other related compounds isolated from Uvaria grandiflora are presented in the table below.

CompoundCell LineIC50 (μM)Reference
This compound HCT 116, 22Rv1 > 100 [3]
ZeylenoneK-562 (Human Myeloid Leukemia)2.3[4][5]
HeLa (Human Cervical Carcinoma)18.3[4][5]
(+)-GrandifloracinSW480 (Human Colon Adenocarcinoma)154.9[6][7]
K562 (Human Myeloid Leukemia)60.9[6][7]

Note: The limited data for this compound underscores the need for further comprehensive screening against a broader panel of cancer cell lines.

Experimental Protocols

While a specific detailed protocol for the cytotoxicity testing of this compound has not been published, a general methodology can be inferred from studies on related compounds isolated from Uvaria grandiflora[5][6]. The following is a representative protocol for an in vitro cytotoxicity assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HCT 116, 22Rv1, K-562, HeLa, SW480)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of a test compound like this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound This compound Stock Solution treatment Treatment with this compound compound->treatment cells Cancer Cell Line Culture seeding Cell Seeding in 96-well plates cells->seeding seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt MTT Addition & Incubation incubation->mtt solubilization Formazan Solubilization mtt->solubilization readout Absorbance Reading (570nm) solubilization->readout calculation IC50 Calculation readout->calculation result Cytotoxicity Profile calculation->result

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Hypothetical Signaling Pathway for Cytotoxicity

Based on the mechanisms of other cytotoxic natural products, this compound, if found to be active, could potentially induce cell death through apoptosis. A simplified, hypothetical signaling pathway is depicted below. Further research would be required to validate this for this compound.

cluster_cell Cancer Cell Uvarigranol_B This compound Mitochondria Mitochondria Uvarigranol_B->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A hypothetical intrinsic apoptosis pathway potentially induced by this compound.

The preliminary cytotoxicity screening of this compound is in its early stages. The current data suggests a lack of potent cytotoxic activity against the tested colon and prostate cancer cell lines. However, comprehensive screening against a diverse panel of cancer cell lines is essential to fully elucidate its potential. The methodologies and comparative data provided in this guide serve as a foundational resource for researchers interested in further investigating the bioactivity of this compound and other related natural products. Future studies should also aim to explore the underlying mechanisms of action, including its effects on cell cycle progression and the induction of apoptosis.

References

Methodological & Application

Uvarigranol B isolation and purification protocol using column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of Uvarigranol B, a polyoxygenated cyclohexene derivative, from plant sources of the Uvaria genus. The methodology emphasizes the use of column chromatography, a fundamental technique in natural product chemistry. This compound and related compounds from Uvaria grandiflora and Uvaria rufa have garnered interest for their potential biological activities.[1][2] This protocol synthesizes established methods for the isolation of polyoxygenated cyclohexenes to guide researchers in obtaining pure this compound for further study.

Data Summary

The following table summarizes the quantitative data associated with a typical isolation process for polyoxygenated cyclohexenes, including this compound, from Uvaria species. The values are representative and may vary depending on the plant material and specific experimental conditions.

ParameterValue/RangeSource/Compound
Extraction
Plant Material (Dry Weight)1.2 kg (leaves)Uvaria grandiflora
Extraction SolventEthyl Acetate (EtOAc)Uvaria grandiflora
Crude Extract Yield35.2 gUvaria grandiflora
Initial Fractionation
Stationary PhaseSilica GelGeneral Protocol
Mobile PhaseHexane to 100% EtOAc gradientUvaria grandiflora
Resulting Fractions9 main fractionsUvaria grandiflora
Intermediate Purification
Stationary PhaseSephadex LH-20General Protocol
Mobile Phase100% Methanol (MeOH)Uvaria grandiflora
Final Purification
Stationary PhaseReversed-Phase C8 or C18Uvaria rufa
Mobile PhaseAcetonitrile-Water (CH3CN-H2O) or Methanol-Water (MeOH-H2O) gradientsUvaria rufa
Final Yield of Pure Compound1.67 mg (from a subfraction)(+)-Uvarigranol B from Uvaria rufa[2]

Experimental Protocols

This section outlines the detailed methodology for the isolation and purification of this compound.

Plant Material and Extraction
  • Collection and Preparation: Collect fresh plant material, such as the leaves or stems of Uvaria grandiflora or Uvaria rufa.[1][2] Air-dry the material in a shaded, well-ventilated area to prevent degradation of bioactive compounds. Once thoroughly dried, grind the material into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in a suitable organic solvent. Methanol or ethyl acetate are commonly used.[2][3] A typical ratio is 1:10 (w/v) of plant material to solvent.

    • Allow the mixture to stand for 24-48 hours at room temperature with occasional agitation.

    • Filter the extract using Whatman No. 1 filter paper or a similar grade.

    • Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Column Chromatography Purification

The purification of this compound is typically a multi-step process involving different types of column chromatography.

Step 2.1: Initial Fractionation using Silica Gel Chromatography

This initial step aims to separate the crude extract into fractions of varying polarity.

  • Column Packing:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent like hexane.

    • Carefully pour the slurry into the column, allowing the silica gel to settle uniformly without air bubbles.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading and solvent addition.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powdered mixture onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent such as 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent like ethyl acetate or chloroform. A typical gradient would be from 100% hexane to 100% ethyl acetate.[3]

    • Collect the eluate in fractions of a fixed volume.

  • Fraction Analysis:

    • Monitor the separation process using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

    • The fractions containing the target compound, this compound, are then subjected to further purification.

Step 2.2: Intermediate Purification using Sephadex LH-20 Chromatography

This step is used to separate compounds based on their molecular size and polarity.

  • Column Preparation: Swell the Sephadex LH-20 resin in the chosen mobile phase (commonly 100% methanol) for several hours before packing the column.[3]

  • Sample Application: Dissolve the semi-purified fraction from the silica gel column in a small volume of the mobile phase and load it onto the column.

  • Elution: Elute the column with the same solvent used for packing and sample loading.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound.

Step 2.3: Final Purification using Reversed-Phase Chromatography

High-Performance Liquid Chromatography (HPLC) or Medium Pressure Liquid Chromatography (MPLC) with a reversed-phase column (e.g., C8 or C18) is often used for the final purification.[2]

  • Column and Solvent System:

    • Use a semi-preparative reversed-phase C8 or C18 column.

    • The mobile phase is typically a gradient of methanol-water or acetonitrile-water.[2]

  • Purification:

    • Dissolve the fraction from the Sephadex column in the initial mobile phase and filter it through a 0.45 µm syringe filter.

    • Inject the sample onto the HPLC system.

    • Run a gradient elution program to separate the components.

    • Monitor the elution profile using a UV detector.

  • Isolation of this compound: Collect the peak corresponding to this compound. The purity of the isolated compound can be confirmed by analytical HPLC and its structure elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Experimental Workflow

Uvarigranol_B_Isolation_Workflow Plant_Material Dried & Powdered Uvaria sp. Plant Material Extraction Solvent Extraction (Methanol or Ethyl Acetate) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel_CC Silica Gel Column Chromatography Crude_Extract->Silica_Gel_CC Fractions_1 Initial Fractions Silica_Gel_CC->Fractions_1 TLC_Analysis_1 TLC Analysis Fractions_1->TLC_Analysis_1 Monitoring Sephadex_CC Sephadex LH-20 Column Chromatography TLC_Analysis_1->Sephadex_CC Pooled Fractions Fractions_2 Semi-purified Fractions Sephadex_CC->Fractions_2 TLC_Analysis_2 TLC Analysis Fractions_2->TLC_Analysis_2 Monitoring RP_HPLC Reversed-Phase HPLC (C8 or C18) TLC_Analysis_2->RP_HPLC Selected Fractions Pure_Uvarigranol_B Pure this compound RP_HPLC->Pure_Uvarigranol_B Purification_Logic Crude_Extract Crude Extract (Complex Mixture) Polarity_Separation Separation by Polarity (Silica Gel) Crude_Extract->Polarity_Separation Primary Technique Size_Exclusion Separation by Size/Polarity (Sephadex LH-20) Polarity_Separation->Size_Exclusion Secondary Technique Hydrophobicity_Separation Separation by Hydrophobicity (Reversed-Phase HPLC) Size_Exclusion->Hydrophobicity_Separation Final 'Polishing' Step Pure_Compound Pure this compound Hydrophobicity_Separation->Pure_Compound

References

Application Notes and Protocols: Uvarigranol B NMR (¹H and ¹³C) Analysis and Signal Assignment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Uvarigranol B, a polyoxygenated cyclohexene derivative. The data presented is essential for the structural confirmation, purity assessment, and further development of this compound in drug discovery and natural product chemistry.

Introduction

This compound is a natural product isolated from plant species of the Uvaria genus, such as Uvaria rufa. Its complex stereochemistry and potential biological activities make it a molecule of interest for medicinal chemistry and drug development. NMR spectroscopy is a cornerstone technique for the unambiguous structure elucidation and characterization of such natural products. This document outlines the assigned ¹H and ¹³C NMR chemical shifts for this compound and provides the experimental protocols for data acquisition.

Quantitative NMR Data

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals. The coupling constants (J) for ¹H NMR are reported in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [1]

Positionδ (ppm)MultiplicityJ (Hz)
25.37dd9.1, 2.5
35.46t9.1
43.86d9.1
55.48s
65.92s
7a4.60d12.3
7b4.54d12.3
2''/6''7.55d7.3
3''/5''7.45t7.3
4''7.55t7.3
OAc-22.10s
OAc-32.13s
OBz-58.07 (2H, d, 7.3), 7.45 (2H, t, 7.3), 7.55 (1H, t, 7.3)

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [1]

Positionδ (ppm)Type
1134.3C
270.3CH
370.0CH
476.5CH
571.9CH
6126.9CH
764.9CH₂
1'166.4C
2'/6'129.8CH
3'/5'128.5CH
4'133.2CH
1''129.9C
2''/6''129.8CH
3''/5''128.5CH
4''133.2CH
OAc-2170.2 (C=O), 21.0 (CH₃)
OAc-3170.8 (C=O), 21.1 (CH₃)

Experimental Protocols

The following protocols are based on the methodologies reported for the isolation and structural elucidation of compounds from Uvaria rufa[1].

3.1. Sample Preparation for NMR Analysis

  • Isolation: this compound was isolated from the methanolic extract of the dried stems of Uvaria rufa using a combination of column chromatography techniques.

  • Sample Purity: The purity of the isolated this compound was confirmed by High-Performance Liquid Chromatography (HPLC) prior to NMR analysis.

  • NMR Sample Preparation: A sample of pure this compound (typically 1-5 mg) was dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03%). The solution was then transferred to a 5 mm NMR tube.

3.2. NMR Data Acquisition

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-220 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • 2D NMR Experiments: For complete signal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were performed using standard pulse programs.

3.3. Data Processing and Analysis

  • Software: NMR data were processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing Steps:

    • Fourier Transformation: The Free Induction Decay (FID) was converted into the frequency domain spectrum.

    • Phase Correction: The spectrum was manually or automatically phased.

    • Baseline Correction: The baseline of the spectrum was corrected to be flat.

    • Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δH 7.26 ppm for ¹H and δC 77.16 ppm for ¹³C).

    • Peak Picking and Integration: Peaks were identified, and their integrals were calculated for the ¹H spectrum.

  • Signal Assignment: The assignment of ¹H and ¹³C signals was achieved through the analysis of chemical shifts, coupling constants, and correlations observed in the 2D NMR spectra (COSY, HSQC, and HMBC).

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the NMR analysis of this compound, from sample isolation to final data interpretation.

UvarigranolB_NMR_Workflow cluster_isolation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis and Assignment Isolation Isolation of this compound from Uvaria rufa Purity Purity Assessment (HPLC) Isolation->Purity NMR_Sample NMR Sample Preparation (dissolving in CDCl3) Purity->NMR_Sample NMR_Acquisition 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR Experiments on 400 MHz Spectrometer NMR_Sample->NMR_Acquisition Processing Fourier Transform, Phase and Baseline Correction, Referencing NMR_Acquisition->Processing Signal_Assignment Signal Assignment using 1D and 2D NMR Data Processing->Signal_Assignment Structure_Confirmation Structure Confirmation of This compound Signal_Assignment->Structure_Confirmation Final_Report Final Report Structure_Confirmation->Final_Report Application Note

Caption: Workflow for NMR Analysis of this compound.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Uvarigranol B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Uvarigranol B is a natural product belonging to the class of cyclohexene derivatives, exhibiting a complex chemical structure with multiple stereocenters and functional groups. Understanding its fragmentation pattern in mass spectrometry (MS) is crucial for its identification, characterization, and for metabolic studies in drug development. These application notes provide a detailed, albeit theoretical, overview of the expected fragmentation pattern of this compound and a general protocol for its analysis using tandem mass spectrometry (MS/MS). Due to the current lack of publicly available experimental mass spectrometry data for this compound, the fragmentation pathway and associated quantitative data presented here are predicted based on established principles of mass spectrometry and the fragmentation of similar chemical structures.

Chemical Structure of this compound

Molecular Formula: C₂₄H₂₄O₈ Molecular Weight: 440.45 g/mol

The structure of this compound is characterized by a highly substituted cyclohexene ring, featuring two benzoyl ester groups, an acetate group, a hydroxyl group, and a methoxy group. This array of functional groups provides several potential sites for fragmentation under mass spectrometric conditions.

Theoretical Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion mode, likely initiated by protonation [M+H]⁺ (m/z 441.15), is anticipated to proceed through a series of characteristic neutral losses corresponding to its functional groups. The primary fragmentation pathways are expected to involve the cleavage of the ester bonds, which are generally labile under collision-induced dissociation (CID).

The proposed major fragmentation steps are:

  • Loss of Acetic Acid: A neutral loss of 60.02 Da, corresponding to the elimination of the acetate group as acetic acid (CH₃COOH).

  • Loss of Benzoic Acid: Subsequent or alternative neutral losses of 122.04 Da, corresponding to the cleavage of the benzoyl ester groups as benzoic acid (C₆H₅COOH).

  • Loss of a Benzoyl Group: The loss of a benzoyl radical (C₇H₅O•) with a mass of 105.03 Da.

  • Sequential Losses: A combination of these losses, leading to a cascade of fragment ions.

A proposed fragmentation pathway is illustrated in the diagram below.

Uvarigranol_B_Fragmentation M [M+H]⁺ m/z 441.15 F1 [M+H - C₂H₄O₂]⁺ m/z 381.13 M->F1 - CH₃COOH (60.02 Da) F2 [M+H - C₇H₆O₂]⁺ m/z 319.11 M->F2 - C₆H₅COOH (122.04 Da) F5 [C₇H₅O]⁺ m/z 105.03 M->F5 F3 [M+H - C₂H₄O₂ - C₇H₆O₂]⁺ m/z 259.09 F1->F3 - C₆H₅COOH (122.04 Da) F4 [M+H - 2(C₇H₆O₂)]⁺ m/z 197.07 F2->F4 - C₆H₅COOH (122.04 Da)

Caption: Proposed MS/MS fragmentation pathway of protonated this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the major fragment ions of this compound, as might be observed in a tandem mass spectrum. The relative abundance is a theoretical value to illustrate a potential fragmentation pattern.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed FormulaNeutral Loss (Da)Proposed Neutral Loss FormulaTheoretical Relative Abundance (%)
441.15381.13[C₂₂H₂₁O₆]⁺60.02CH₃COOH85
441.15319.11[C₁₇H₁₉O₆]⁺122.04C₆H₅COOH60
441.15105.03[C₇H₅O]⁺336.12C₁₇H₁₉O₇100
381.13259.09[C₁₅H₁₅O₄]⁺122.04C₆H₅COOH45
319.11197.07[C₁₀H₁₃O₄]⁺122.04C₆H₅COOH30

Experimental Protocols

This section provides a general experimental protocol for the analysis of this compound using a high-resolution mass spectrometer coupled with a liquid chromatography system.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. Serially dilute the stock solution with 50:50 methanol:water to achieve a working concentration of 1 µg/mL.

  • Biological Matrix (for drug metabolism studies): Perform a liquid-liquid extraction or solid-phase extraction of the biological sample (e.g., plasma, urine) to isolate the analyte and remove interfering substances. The final extract should be reconstituted in the mobile phase.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry

  • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI).

  • Ionization Mode: Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates:

    • Cone Gas: 50 L/hr.

    • Desolvation Gas: 600 L/hr.

  • MS Scan Range: m/z 100-1000.

  • MS/MS Analysis:

    • Activation Mode: Collision-Induced Dissociation (CID).

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10 to 40 eV to obtain a comprehensive fragmentation pattern.

    • Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ at m/z 441.15.

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Solution (1 µg/mL) LC UHPLC Separation (C18 Column) Standard->LC Biological Biological Sample (Extraction) Biological->LC MS Mass Spectrometry (ESI Positive Mode) LC->MS MSMS Tandem MS (MS/MS) (CID of m/z 441.15) MS->MSMS DA Data Acquisition MSMS->DA DI Fragmentation Pattern Analysis DA->DI

Caption: General workflow for the LC-MS/MS analysis of this compound.

Conclusion

These application notes provide a foundational guide for researchers, scientists, and drug development professionals interested in the mass spectrometric analysis of this compound. While the fragmentation pattern presented is theoretical, it is based on sound chemical principles and provides a strong starting point for the interpretation of experimental data. The provided protocols offer a robust methodology for obtaining high-quality mass spectra of this and similar molecules. Future experimental work is required to validate and refine the proposed fragmentation pathway.

Application Note and Protocol: Anti-inflammatory Activity Assay of Uvarigranol B using RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Macrophages, key players in the inflammatory process, produce pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) upon activation by stimuli like lipopolysaccharide (LPS). Uvarigranol B, a compound isolated from the Uvaria genus, has been investigated for its potential therapeutic properties. This application note provides a detailed protocol for assessing the anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 macrophages. The protocols herein describe methods to evaluate cytotoxicity, measure NO and pro-inflammatory cytokine production, and analyze key proteins in inflammatory signaling pathways. While specific data for this compound is not extensively published, this document presents a representative dataset to illustrate the expected outcomes based on studies of similar compounds from the Uvaria genus which have demonstrated anti-inflammatory effects.[1][2][3]

Data Presentation

The following tables summarize the dose-dependent effects of this compound on cell viability, nitric oxide production, and pro-inflammatory cytokine secretion in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

TreatmentConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
This compound198.7 ± 4.8
597.2 ± 5.1
1095.8 ± 4.9
2593.4 ± 5.5
5090.1 ± 6.3

Data are presented as mean ± SD from three independent experiments.

Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)Inhibition (%)
Control-1.2 ± 0.3-
LPS (1 µg/mL)-25.4 ± 2.10
LPS + this compound122.1 ± 1.913.0
517.8 ± 1.529.9
1012.3 ± 1.151.6
257.9 ± 0.868.9
504.5 ± 0.582.3

Data are presented as mean ± SD from three independent experiments.

Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-50 ± 835 ± 620 ± 4
LPS (1 µg/mL)-1250 ± 110980 ± 95450 ± 42
LPS + this compound11080 ± 98850 ± 88390 ± 38
5850 ± 75670 ± 65310 ± 30
10620 ± 58480 ± 45220 ± 21
25380 ± 35290 ± 28130 ± 15
50210 ± 22160 ± 1875 ± 9

Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

Cell Culture and Maintenance

The RAW 264.7 macrophage cell line, obtained from ATCC, is a commonly used model for studying inflammation.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80% confluency, they are detached using a cell scraper, centrifuged, and resuspended in fresh medium for passaging.

Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability.[4]

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.[5][6]

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.[7][8]

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 × 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the respective ELISA kits.

  • Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis

This technique is used to detect the expression levels of key proteins involved in inflammatory signaling pathways, such as NF-κB and MAPKs.

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 × 10⁶ cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound at the desired concentrations for 1 hour before stimulating with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for phosphorylation studies, 24 hours for protein expression).

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays C RAW 264.7 Cell Culture S Seeding in Plates C->S T Pre-treatment with This compound S->T L LPS Stimulation T->L V MTT Assay (Viability) L->V N Griess Assay (NO Production) L->N E ELISA (Cytokines) L->E W Western Blot (Signaling Proteins) L->W

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK UvaB This compound UvaB->p38 Inhibition UvaB->IKK Inhibition Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) p38->Genes Transcription Factor Activation ERK->Genes Transcription Factor Activation JNK->Genes Transcription Factor Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation NFkB_nuc->Genes Transcription

Caption: Putative signaling pathway for the anti-inflammatory action of this compound.

References

Application Notes and Protocols for In Vivo Studies of Uvarigranol B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Uvarigranol B is a polyoxygenated cyclohexene isolated from the roots of Uvaria grandiflora. While direct in vivo studies on this compound are not extensively documented, research on analogous compounds from the same plant, such as (-)-zeylenol, has revealed significant anti-inflammatory and anticancer properties.[1] These findings provide a strong rationale for investigating the therapeutic potential of this compound in vivo. This document outlines a detailed experimental design for assessing the anti-inflammatory and anticancer efficacy and safety of this compound in preclinical animal models. The protocols provided are based on established methodologies for the in vivo evaluation of natural products.[2][3][4]

Preclinical In Vivo Experimental Workflow

A systematic approach is crucial for the in vivo evaluation of a novel compound. The following workflow outlines the key stages, from initial toxicity assessment to efficacy studies in disease models.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetic (PK) Studies cluster_2 Phase 3: Efficacy Studies cluster_3 Phase 4: Data Analysis & Reporting A Acute Toxicity Study (LD50) B Dose Range-Finding Study A->B Determine MTD C Single-Dose PK Profile B->C Establish Dosing Regimen D Bioavailability Assessment C->D E Anti-inflammatory Model (e.g., Carrageenan-induced Paw Edema) C->E Select Therapeutic Doses F Anticancer Model (e.g., Xenograft Tumor Model) C->F G Histopathological Analysis E->G H Biomarker Analysis E->H F->G F->H I Statistical Analysis & Interpretation G->I H->I

Caption: A generalized workflow for the in vivo evaluation of this compound.

Anti-inflammatory Activity Protocols

Based on the demonstrated anti-inflammatory effects of related compounds from Uvaria grandiflora, a primary area of investigation for this compound is its potential to mitigate inflammatory responses.

Carrageenan-Induced Paw Edema Model

This widely used model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.

Protocol:

  • Animal Model: Male Wistar rats (180-200 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide animals into the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethylcellulose, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • This compound (e.g., 10, 25, 50 mg/kg, p.o.)

  • Dosing: Administer the respective treatments orally 60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control.

Data Presentation:

Table 1: Hypothetical Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.4
This compound100.68 ± 0.0420.0
This compound250.45 ± 0.0347.1
This compound500.35 ± 0.0258.8
Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.

Anticancer Activity Protocols

The cytotoxic effects of (-)-zeylenol against cancer cell lines suggest that this compound may also possess anticancer properties.[1] A xenograft model is a standard method to evaluate in vivo antitumor efficacy.

Human Tumor Xenograft Model

This model assesses the ability of a compound to inhibit tumor growth in an immunodeficient mouse implanted with human cancer cells.

Protocol:

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: Human breast cancer cell line MDA-MB-231, known to be sensitive to related compounds.[5]

  • Tumor Inoculation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells in 0.1 mL of Matrigel into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize mice into the following groups (n=8 per group):

    • Vehicle Control (e.g., Saline with 5% DMSO, i.p.)

    • Positive Control (e.g., Doxorubicin, 5 mg/kg, i.p., once a week)

    • This compound (e.g., 20, 40 mg/kg, i.p., daily)

  • Treatment: Administer treatments for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume (mm³) = (length x width²)/2.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (histopathology, biomarker analysis).

Data Presentation:

Table 2: Hypothetical Anticancer Efficacy of this compound in an MDA-MB-231 Xenograft Model

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³)Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle Control-1550 ± 1501.5 ± 0.12-
Doxorubicin5450 ± 750.4 ± 0.0670.9
This compound20980 ± 1100.9 ± 0.0936.8
This compound40620 ± 900.6 ± 0.0760.0
*Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.

Proposed Signaling Pathway for Anticancer Activity

Based on the mechanism of related compounds, this compound may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[1] Further investigation into the modulation of key apoptotic proteins would be warranted.

G Uvarigranol_B This compound ROS ↑ ROS Production Uvarigranol_B->ROS Bcl2 Bcl-2 (Anti-apoptotic) Uvarigranol_B->Bcl2 Bax Bax (Pro-apoptotic) Uvarigranol_B->Bax Mitochondria Mitochondrial Stress ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound.

Safety and Toxicology

An essential component of in vivo studies is the assessment of the compound's safety profile.

Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Female Wistar rats (nulliparous, non-pregnant).

  • Procedure: Administer a starting dose of this compound to a single animal.

  • Observation: Observe the animal for 48 hours for signs of toxicity.

  • Dose Adjustment:

    • If the animal survives, dose the next animal with a higher dose.

    • If the animal dies, dose the next animal with a lower dose.

  • Endpoint: Continue the procedure until the criteria for stopping are met, allowing for the calculation of the LD50 (median lethal dose).

  • Gross Necropsy: Perform a gross necropsy on all animals at the end of the study to observe any organ abnormalities.

Conclusion

The protocols and experimental designs outlined in this document provide a comprehensive framework for the in vivo investigation of this compound. Based on the biological activities of structurally related compounds, this compound holds promise as a potential anti-inflammatory and anticancer agent. Rigorous adherence to these established methodologies will be critical in elucidating its therapeutic potential and safety profile for future drug development.

References

Application Notes and Protocols for the Total Synthesis of Uvarigranol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, a detailed total synthesis of Uvarigranol B has not been published. This document provides a comprehensive overview of the synthetic techniques and protocols for structurally related analogues, (+)-Uvarigranol E and (+)-Uvarigranol F, based on the divergent and stereoselective approach developed by Vinaykumar and Rao. This methodology serves as a valuable blueprint for researchers engaged in the synthesis of this compound and other carbasugar natural products.

Introduction

This compound is a member of the carbasugar family of natural products, which are carbohydrate mimics where the endocyclic oxygen atom is replaced by a methylene group. These compounds often exhibit significant biological activities, making them attractive targets for total synthesis. The synthetic strategy detailed herein for (+)-Uvarigranol E and (+)-Uvarigranol F employs a divergent approach from a common chiral intermediate derived from D-mannose. The key transformations include a mixed aldol condensation, a Grignard reaction, and a ring-closing metathesis (RCM) to construct the core carbocyclic framework.

Retrosynthetic Analysis and Strategy

The synthetic plan for (+)-Uvarigranol E and F originates from a common key intermediate, a polyoxygenated cyclohexene derivative. This intermediate is assembled from D-mannose through a linear sequence involving key carbon-carbon bond-forming reactions. The divergent nature of the synthesis allows for the selective elaboration of this common intermediate to afford the different Uvarigranol analogues.

Conceptual Synthetic Workflow:

G D_mannose D-Mannose intermediate_1 Linear Precursor D_mannose->intermediate_1 9 Steps (Aldol, Grignard) key_intermediate Key Cyclohexene Intermediate (14) intermediate_1->key_intermediate Ring-Closing Metathesis (RCM) uvarigranol_F (+)-Uvarigranol F key_intermediate->uvarigranol_F 3 Steps uvarigranol_E (+)-Uvarigranol E key_intermediate->uvarigranol_E 4 Steps

Caption: Divergent synthetic strategy for (+)-Uvarigranol E and F.

Experimental Protocols (Based on the Synthesis of (+)-Uvarigranol E and F)

The following protocols are generalized from the reported synthesis and represent the key stages of the synthetic sequence.

Synthesis of the Key Cyclohexene Intermediate

The synthesis of the pivotal cyclohexene intermediate is accomplished in nine steps from D-mannose. The key transformations involved are:

  • Mixed Aldol Condensation: To elongate the carbon chain of the D-mannose derivative.

  • Grignard Reaction: For the introduction of a vinyl group, which is a precursor for the ring-closing metathesis.

  • Ring-Closing Metathesis (RCM): To form the six-membered carbocycle.

General Protocol for Ring-Closing Metathesis (Illustrative):

  • To a solution of the acyclic diene precursor (1.0 equiv) in dry, degassed dichloromethane (0.01 M), add a catalytic amount of Grubbs' second-generation catalyst (e.g., 5 mol%).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature or with gentle heating (e.g., 40 °C) for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for an additional 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired cyclohexene intermediate.

Synthesis of (+)-Uvarigranol F from the Key Intermediate

The conversion of the key intermediate to (+)-Uvarigranol F is achieved in three synthetic steps.

Synthetic Pathway to (+)-Uvarigranol F:

G key_intermediate Key Intermediate (14) step_1 Step 1 key_intermediate->step_1 step_2 Step 2 step_1->step_2 uvarigranol_F (+)-Uvarigranol F step_2->uvarigranol_F

Caption: Three-step conversion to (+)-Uvarigranol F.

Synthesis of (+)-Uvarigranol E from the Key Intermediate

The synthesis of (+)-Uvarigranol E from the same key intermediate requires four steps, highlighting the divergent nature of this synthetic route.

Synthetic Pathway to (+)-Uvarigranol E:

G key_intermediate Key Intermediate (14) step_1 Step 1 key_intermediate->step_1 step_2 Step 2 step_1->step_2 step_3 Step 3 step_2->step_3 uvarigranol_E (+)-Uvarigranol E step_3->uvarigranol_E

Caption: Four-step conversion to (+)-Uvarigranol E.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of (+)-Uvarigranol E and F from the common intermediate. Please note that specific yields for each step could not be retrieved from the available literature.

Compound Synthetic Steps from Key Intermediate Overall Yield (from Key Intermediate) Key Characterization Data (Illustrative)
Key Intermediate (14) N/AHigh¹H NMR, ¹³C NMR, HRMS
(+)-Uvarigranol F 3Good¹H NMR, ¹³C NMR, HRMS, Optical Rotation
(+)-Uvarigranol E 4Moderate¹H NMR, ¹³C NMR, HRMS, Optical Rotation

Conclusion

The divergent and stereoselective synthesis of (+)-Uvarigranol E and F from a common D-mannose-derived intermediate provides a robust and efficient strategy for accessing these complex carbasugars. The key reactions, including mixed aldol condensation, Grignard reaction, and ring-closing metathesis, are well-established and reliable transformations in organic synthesis. This synthetic approach offers a promising starting point for the total synthesis of this compound and other related natural products, paving the way for further investigation into their biological properties and potential therapeutic applications. Researchers are encouraged to consult the primary literature for detailed experimental procedures and characterization data.

Application Note: Quantification of Uvarigranol B in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigranol B is a polyoxygenated cyclohexene derivative isolated from the roots of plants such as Uvaria grandiflora. This compound has garnered interest within the scientific community due to its potential biological activities, including anti-inflammatory and anticancer properties. As research into the therapeutic potential of this compound progresses, the need for a reliable and accurate analytical method for its quantification in plant extracts becomes paramount. This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established protocols for the analysis of similar chemical structures, ensuring a robust and reproducible approach for researchers in natural product chemistry, pharmacology, and drug development.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A robust extraction method is critical for the accurate quantification of this compound. The following protocol outlines an effective procedure for extracting the compound from dried and powdered plant material.

Materials:

  • Dried and finely powdered plant material (e.g., roots of Uvaria grandiflora)

  • Methanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Acetonitrile (HPLC grade)

  • 0.45 µm syringe filters

Protocol:

  • Weigh 1 gram of the dried, powdered plant material and place it into a flask.

  • Add 30 mL of methanol and extract for 45 minutes at 60°C in an ultrasonic bath.[1]

  • Repeat the extraction process two more times with fresh methanol.

  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator.[1]

  • Re-dissolve the dried extract in a minimal amount of 20% acetonitrile in water.

  • Perform Solid-Phase Extraction (SPE) for sample clean-up. Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the re-dissolved extract onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove polar impurities.

  • Elute this compound with an appropriate solvent mixture, such as a higher concentration of acetonitrile in water. The exact concentration should be optimized based on the polarity of this compound.

  • Evaporate the eluate to dryness and reconstitute the residue in a known volume of the HPLC mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

HPLC Method for this compound Quantification

This section details the instrumental conditions for the chromatographic separation and quantification of this compound. The method is adapted from established protocols for chalcones and related phenolic compounds.[2][3][4]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile[3]
Gradient Elution Start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the run time to elute compounds of increasing hydrophobicity. A typical gradient might run from 10% to 90% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Chalcones typically exhibit strong absorbance between 220-270 nm and 340-390 nm.[1][3] For this compound, a DAD detector should be used to scan a range of wavelengths to determine the optimal absorbance maximum. A starting point for monitoring could be around 254 nm or 280 nm.[3]
Calibration and Quantification

For accurate quantification, an external standard calibration method is recommended.

Protocol:

  • Prepare a stock solution of purified this compound standard of known concentration in the mobile phase.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the plant extracts.

  • Inject each calibration standard into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Inject the prepared plant extract samples and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Data Presentation

The following tables summarize the expected quantitative data and method validation parameters for the HPLC analysis of this compound.

Table 1: Chromatographic Data

CompoundRetention Time (min)
This compoundTo be determined experimentally

Table 2: Method Validation Parameters

ParameterResult
Linearity (Concentration Range)e.g., 1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally
Precision (%RSD)< 2%
Accuracy (% Recovery)95 - 105%

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_quantification Data Analysis plant_material Plant Material (e.g., Uvaria grandiflora roots) extraction Methanolic Extraction plant_material->extraction concentration Concentration extraction->concentration spe Solid-Phase Extraction (SPE) concentration->spe final_sample Final Sample for HPLC spe->final_sample hplc_injection HPLC Injection final_sample->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV/DAD Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification of this compound data_acquisition->quantification calibration Calibration Curve Generation calibration->quantification results Results (Concentration in mg/g) quantification->results

Caption: Workflow for this compound Quantification.

Potential Biological Signaling Pathway

Given that this compound exhibits anti-inflammatory and anticancer activities, it may interact with key signaling pathways involved in these processes. The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by this compound.

signaling_pathway cluster_cell Cellular Response Uvarigranol_B This compound NFkB_pathway NF-κB Signaling Pathway Uvarigranol_B->NFkB_pathway Inhibition Apoptosis_pathway Apoptosis Pathway Uvarigranol_B->Apoptosis_pathway Activation Inflammation Inflammation NFkB_pathway->Inflammation Leads to Cell_Proliferation Cancer Cell Proliferation NFkB_pathway->Cell_Proliferation Promotes Apoptosis Apoptosis Apoptosis_pathway->Apoptosis Induces

Caption: Hypothetical Signaling Pathway of this compound.

Conclusion

The protocol described in this application note provides a comprehensive framework for the quantification of this compound in plant extracts using HPLC. By following the detailed steps for sample preparation, chromatographic separation, and quantification, researchers can obtain accurate and reproducible results. This method is essential for the quality control of herbal medicines, the discovery of new drug leads, and the elucidation of the pharmacological properties of this compound. Further optimization and validation of this method for specific plant matrices are encouraged to ensure the highest level of accuracy and precision.

References

Application Notes and Protocols: Eugenol-Induced Apoptosis in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches did not yield specific data for Uvarigranol B in the context of inducing apoptosis in breast cancer cells. Therefore, these application notes and protocols are based on the available research for Eugenol , a natural phenolic compound demonstrated to induce apoptosis in breast cancer cells. These protocols can serve as a template for investigating the effects of novel compounds like this compound.

Introduction

Breast cancer remains a significant global health concern, necessitating the exploration of novel therapeutic agents with enhanced efficacy and reduced toxicity. Natural compounds have emerged as a promising source of anti-cancer drug candidates. Eugenol, a key component of clove oil, has been shown to exhibit cytotoxic and pro-apoptotic effects against various breast cancer cell lines, including both estrogen receptor (ER)-positive and ER-negative subtypes.[1][2] This document provides detailed protocols and data presentation guidelines for researchers, scientists, and drug development professionals investigating the pro-apoptotic potential of natural compounds in breast cancer.

Data Presentation

Quantitative Analysis of Eugenol-Induced Apoptosis

The efficacy of a compound in inducing apoptosis can be quantified by treating breast cancer cell lines with varying concentrations of the agent and subsequently analyzing the percentage of apoptotic cells. The following table summarizes the dose-dependent effect of Eugenol on apoptosis in different breast cancer cell lines.

Table 1: Percentage of Apoptotic Cells Induced by Eugenol Treatment

Cell LineReceptor StatusEugenol Concentration (µM)Percentage of Apoptotic Cells (%)[1]
MCF-7ERα-positive, p53 wild-type1Marginal
280
4>80
MDA-MB-231Triple-Negative (ERα, PR, HER2-negative), p53 mutant1Marginal
280
4>80
T-47DERα-positive, p53 mutant1Marginal
265
4>80
MCF 10ANon-carcinogenic breast epithelial cells1Marginal
220
470
Modulation of Key Apoptotic and Signaling Proteins

The molecular mechanism of apoptosis induction can be elucidated by examining the expression levels of key regulatory proteins. Western blot analysis is a standard technique to quantify these changes.

Table 2: Fold Change in Protein Expression in MDA-MB-231 Cells Following Eugenol Treatment (2 µM)

ProteinFunctionTime Point (hours)Fold Change vs. Time 0[2]
Cytochrome CPro-apoptotic, mitochondrial pathway72+17
Cleaved Caspase-9Pro-apoptotic, mitochondrial pathway72+3
Caspase-9Pro-apoptotic, mitochondrial pathway72-3
E2F1Transcription factor, promotes proliferation24Significant down-regulation
SurvivinAnti-apoptotic24Significant down-regulation
NF-κBPro-survival, inflammation24Significant down-regulation
Cyclin D1Cell cycle progression24Significant down-regulation
p21WAF1Cell cycle inhibitor24Significant up-regulation

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol details the steps to quantify apoptosis in breast cancer cells treated with a test compound.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Eugenol) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed breast cancer cells in 6-well plates at a density that allows for exponential growth for the duration of the experiment.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of the test compound or vehicle control (DMSO) for the desired time period (e.g., 72 hours).

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS, and detach using a non-enzymatic cell dissociation solution to preserve membrane integrity.

    • Collect all cells, including those floating in the medium (which may be apoptotic), by centrifugation.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Western Blot Analysis of Apoptotic and Signaling Proteins

This protocol describes the detection and quantification of changes in protein expression in response to treatment.

Materials:

  • Treated and untreated breast cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-9, Cytochrome C, E2F1, Survivin, NF-κB, Cyclin D1, p21WAF1, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

experimental_workflow start Start: Breast Cancer Cell Culture treatment Treatment with Test Compound (e.g., Eugenol at various concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation harvest Cell Harvesting incubation->harvest apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) harvest->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot) harvest->protein_analysis flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry quantification Quantification of Apoptotic Cells flow_cytometry->quantification protein_quant Quantification of Protein Levels protein_analysis->protein_quant end End: Data Interpretation quantification->end protein_quant->end signaling_pathway eugenol Eugenol e2f1_survivin E2F1 & Survivin (Down-regulation) eugenol->e2f1_survivin inhibits nfkb_cyclind1 NF-κB & Cyclin D1 (Inhibition) eugenol->nfkb_cyclind1 inhibits p21 p21WAF1 (Up-regulation) eugenol->p21 activates mitochondria Mitochondria eugenol->mitochondria apoptosis Apoptosis e2f1_survivin->apoptosis proliferation Cell Proliferation (Inhibition) nfkb_cyclind1->proliferation p21->proliferation cytochrome_c Cytochrome C Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Uvarigranol B Extraction from Uvaria Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Uvarigranol B from Uvaria species.

Frequently Asked Questions (FAQs)

Q1: Which part of the Uvaria plant is the best source for this compound?

A1: this compound has been successfully isolated from the stems of Uvaria rufa.[1] While other parts of the plant may contain the compound, the stems are a confirmed source. It is recommended to start with this plant part for initial extraction trials.

Q2: What is the recommended solvent for the initial extraction of this compound?

A2: Methanol has been effectively used for the initial extraction of this compound from the dried, ground stem bark of Uvaria rufa.[2] Following the initial methanol extraction, the crude extract can be fractionated using solvents of increasing polarity, with this compound being found in the ethyl acetate fraction.[1]

Q3: Are there alternative extraction techniques to traditional maceration?

A3: Yes, several modern extraction techniques can be explored to potentially improve efficiency and yield. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Soxhlet extraction.[3][4] These methods can reduce extraction time and solvent consumption.[4][5]

Q4: How can I monitor the presence of this compound during the extraction and fractionation process?

A4: Thin Layer Chromatography (TLC) is a common method for monitoring the presence of target compounds in different fractions. The fractions showing a similar profile on the TLC chromatogram can be combined for further purification.[2] For confirmation and quantification, High-Performance Liquid Chromatography (HPLC) would be a suitable analytical technique.

Q5: What are the key parameters to consider for optimizing the extraction yield?

A5: Key parameters to optimize include the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio.[5][6][7] Design of Experiments (DoE) can be a systematic approach to study the influence of these variables and their interactions to find the optimal conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound - Incorrect plant part or species used.- Inappropriate solvent for extraction.- Insufficient extraction time or temperature.- Degradation of the compound during processing.- Verify the plant material is a known source of this compound, such as Uvaria rufa stems.[1]- Start with methanol as the extraction solvent, as it has been shown to be effective.[1][2]- Experiment with increasing the extraction time and, if using methods like Soxhlet or MAE, the temperature.- Avoid excessive heat and light exposure to the extract.
Presence of Impurities in the Extract - Co-extraction of other phytochemicals.- Incomplete separation during fractionation.- Perform sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to isolate compounds based on their solubility.- Utilize chromatographic techniques such as column chromatography or radial chromatography for further purification of the crude extract.[2]
Emulsion Formation During Liquid-Liquid Fractionation - High concentration of surfactant-like compounds in the extract.[8]- Vigorous shaking of the separatory funnel.- Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the phases.[8]- Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[8]- Centrifugation can also be an effective method to separate the layers.[8]
Difficulty in Concentrating the Extract - High water content in the extract.- Use of high-boiling-point solvents.- Ensure the plant material is thoroughly dried before extraction.- If an aqueous-organic solvent mixture is used, perform a liquid-liquid extraction with a non-polar solvent to remove the target compound before evaporation.- Use a rotary evaporator under reduced pressure to efficiently remove the solvent at a lower temperature, which also helps prevent degradation of thermolabile compounds.
Inconsistent Extraction Yields - Variability in the plant material (e.g., age, harvest time, storage conditions).- Inconsistent execution of the extraction protocol.- Standardize the collection and preparation of the plant material.- Maintain consistent parameters for each extraction, including solvent volume, extraction time, and temperature.- Use a standardized and validated protocol.

Data on Extraction Yields from Uvaria Species

The following tables summarize quantitative data from studies on the extraction of bioactive compounds from Uvaria species. While not specific to this compound, this data illustrates how different extraction parameters can influence the yield of various compound classes.

Table 1: Influence of Extraction Method on the Yield of Bioactive Compounds from Urtica dioica (as a proxy for optimization principles)

Extraction MethodSolventExtraction TimeYield (%)
MacerationEthanol72 hoursLower Yield
SoxhletEthanol24 hoursHigher Yield
Ultrasound-Assisted Extraction (UAE)EthanolMinutesHigh Yield
Microwave-Assisted Extraction (MAE)EthanolMinutesHighest Yield

(Data adapted from a study on Urtica dioica, illustrating general principles of extraction optimization)[4]

Table 2: Phenolic and Flavonoid Content in Fractions of Hydroethanolic Extract of Uvaria chamae Leaves

FractionTotal Phenolics (mg GAE/100 mg)Total Flavonoids (mg QE/100 mg)
Hexane15.49 ± 0.181.45 ± 0.12
Dichloromethane16.21 ± 0.432.50 ± 0.08
Ethyl Acetate18.33 ± 0.597.26 ± 0.10
Butanol18.13 ± 0.596.89 ± 0.15

(GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents)[9]

Experimental Protocols

Protocol 1: General Extraction and Fractionation for this compound Isolation

This protocol is based on the successful isolation of this compound from Uvaria rufa.[1][2]

1. Plant Material Preparation:

  • Collect fresh stems of Uvaria rufa.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried stems into a coarse powder.

2. Maceration (Initial Extraction):

  • Soak the powdered stem bark (e.g., 500 g) in methanol (e.g., 2.5 L) at room temperature.

  • Allow the mixture to stand for a specified period (e.g., 48-72 hours), with occasional stirring.

  • Filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

  • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.

3. Liquid-Liquid Fractionation:

  • Dissolve the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Perform successive partitioning in a separatory funnel with solvents of increasing polarity, such as n-hexane and then ethyl acetate.

  • Collect the different solvent fractions separately. This compound is expected to be in the ethyl acetate fraction.

  • Concentrate the ethyl acetate fraction using a rotary evaporator.

4. Chromatographic Purification:

  • Subject the concentrated ethyl acetate fraction to column chromatography or radial chromatography using silica gel.[2]

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Collect the fractions and monitor them by TLC to identify those containing this compound.

  • Combine the fractions containing the pure compound and concentrate them to yield isolated this compound.

Visualizations

experimental_workflow cluster_preparation 1. Material Preparation cluster_extraction 2. Extraction cluster_fractionation 3. Fractionation cluster_purification 4. Purification plant_material Uvaria rufa Stems drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration with Methanol grinding->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate) crude_extract->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 fraction Ethyl Acetate Fraction concentration2->fraction chromatography Column Chromatography fraction->chromatography tlc TLC Monitoring chromatography->tlc pure_compound Pure this compound tlc->pure_compound

Caption: Experimental workflow for the extraction and isolation of this compound.

troubleshooting_logic cluster_material Plant Material cluster_process Extraction Process cluster_technique Extraction Technique start Low Extraction Yield check_species Verify Plant Species & Part start->check_species check_drying Ensure Proper Drying start->check_drying check_solvent Optimize Solvent System start->check_solvent check_time_temp Adjust Time & Temperature start->check_time_temp check_ratio Optimize Solid-to-Liquid Ratio start->check_ratio solution Improved Yield check_species->solution check_drying->solution consider_uae_mae Consider UAE or MAE check_solvent->consider_uae_mae check_solvent->solution check_time_temp->consider_uae_mae check_time_temp->solution check_ratio->solution consider_uae_mae->solution

Caption: Troubleshooting logic for addressing low extraction yield.

References

Troubleshooting inconsistent results in Uvarigranol B cytotoxicity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Uvarigranol B cytotoxicity assays. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties relevant to in vitro assays?

This compound is a polyoxygenated cyclohexene compound. For laboratory use, it is typically soluble in dimethyl sulfoxide (DMSO) and should be stored at -20°C to ensure stability. When preparing stock solutions, it is crucial to use anhydrous DMSO to prevent precipitation of the compound.

Q2: My IC50 values for this compound are highly variable between experiments. What are the common causes?

Inconsistent IC50 values are a frequent issue in cytotoxicity assays and can stem from several factors:

  • Cell-Based Variability :

    • Cell Density : The number of cells seeded per well can significantly impact results. Higher cell densities may require higher concentrations of this compound to achieve a cytotoxic effect.[1]

    • Growth Phase : Cells should be in the logarithmic (exponential) growth phase at the time of treatment to ensure metabolic consistency.

    • Cell Line Integrity : Ensure cell lines are free from contamination (e.g., mycoplasma) and have been recently authenticated. Genetic drift can occur with high passage numbers, altering drug sensitivity.

  • Compound Handling and Stability :

    • Solubility Issues : this compound may precipitate in aqueous culture media. Visually inspect for precipitation after adding the compound to the media.

    • Stock Solution Stability : Repeated freeze-thaw cycles of the DMSO stock can degrade the compound. Aliquot stock solutions into single-use vials.

    • Media Interactions : Components in the cell culture media or serum may interact with this compound, altering its effective concentration.

  • Assay Protocol and Execution :

    • Incubation Time : The duration of exposure to this compound is critical. Shorter incubation times may not be sufficient to observe cytotoxic effects.

    • Pipetting Errors : Inaccurate or inconsistent pipetting can lead to significant variability, especially when performing serial dilutions.

    • Edge Effects : Wells on the perimeter of 96-well plates are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.

Q3: I am observing high background absorbance in my control wells in an MTT assay. What could be the reason?

High background in control wells (media only or vehicle control) can be due to:

  • Contamination : Bacterial or yeast contamination in the media or reagents can reduce the MTT reagent, leading to a false positive signal.

  • Reagent Instability : The MTT reagent is light-sensitive and can degrade over time, resulting in a blue-green color and high background. Always prepare it fresh or store it protected from light at 4°C.

  • Media Components : Phenol red in the culture medium can interfere with absorbance readings. Using a medium without phenol red for the assay can mitigate this. Additionally, other media components can sometimes reduce the assay reagent.

Q4: The cytotoxic effect of this compound seems to plateau at higher concentrations, or I even see an increase in viability. Why might this happen?

This phenomenon can be attributed to:

  • Compound Precipitation : At higher concentrations, this compound may be precipitating out of the solution, reducing its effective concentration.

  • Assay Interference : The compound itself might interfere with the assay chemistry. For instance, it could have reducing properties that directly convert the assay substrate, leading to an artificially high viability reading.

  • Cellular Response : At very high concentrations, the mechanism of cell death might switch from apoptosis to necrosis, which can affect the readout of certain viability assays differently.

Troubleshooting Guides

Below are structured guides to address specific issues you might encounter.

Issue 1: Inconsistent IC50 Values
Potential Cause Troubleshooting Step
Cell Seeding Density Perform a cell titration experiment to determine the optimal seeding density for your cell line that results in logarithmic growth throughout the assay period.
Compound Solubility Prepare a fresh stock solution of this compound in anhydrous DMSO. When diluting in media, vortex immediately and inspect for any visible precipitate under a microscope. Consider using a lower percentage of serum during the treatment period if it's suspected to cause precipitation.
Pipetting Accuracy Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step.
Incubation Time Optimize the incubation time for this compound. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint.
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS to maintain humidity.
Issue 2: Low Signal or No Dose-Response
Potential Cause Troubleshooting Step
Low Cell Number Increase the number of cells seeded per well. Ensure cells are healthy and proliferating.
Inactive Compound Verify the storage conditions and age of your this compound stock. If possible, test its activity on a sensitive positive control cell line.
Insufficient Incubation Extend the treatment duration. Some compounds require longer exposure to induce a cytotoxic effect.
Assay Sensitivity Ensure your chosen cytotoxicity assay is sensitive enough for your cell line and experimental conditions. Consider trying an alternative assay method (e.g., ATP-based assay like CellTiter-Glo).

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding :

    • Harvest cells in their logarithmic growth phase.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment :

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Perform serial dilutions of this compound in serum-free or low-serum medium to achieve 2X the final desired concentrations.

    • Remove the media from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a media-only blank.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the media without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Note: The following diagrams are based on common mechanisms of action for natural product-derived anti-cancer compounds, as specific data for this compound is limited. They serve as a conceptual framework for potential mechanisms.

G Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth Phase) seed_cells Seed Cells in 96-Well Plate cell_culture->seed_cells uvarigranol_prep Prepare this compound Stock and Dilutions treat_cells Treat Cells with This compound uvarigranol_prep->treat_cells seed_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate (Spectrophotometer) add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 G Potential Apoptotic Signaling Pathway for this compound cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Uvarigranol_B This compound Bcl2 Bcl-2 (Anti-apoptotic) Uvarigranol_B->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Uvarigranol_B->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Chromatographic Purification of Uvarigranol B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Uvarigranol B during chromatographic separation.

Overview

This compound, a polyoxygenated cyclohexene derivative, presents unique challenges in purification due to the presence of structurally similar compounds in its natural source, primarily species of the Uvaria genus. Effective separation is critical for accurate biological evaluation and drug development. This guide offers practical advice and detailed protocols to overcome common purification hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the chromatographic separation of this compound.

Problem 1: Poor Separation of this compound from Structurally Similar Impurities

Co-elution with other polyoxygenated cyclohexenes is a common challenge.

Potential Cause Recommended Solution
Inappropriate Stationary Phase For normal-phase chromatography, silica gel 60 (70-230 mesh) is standard. If separation is still poor, consider using a smaller particle size for higher resolution. For complex mixtures, a multi-step approach using different stationary phases (e.g., silica gel followed by Sephadex LH-20) can be effective.[1]
Suboptimal Mobile Phase Systematically vary the polarity of the mobile phase. A common starting point for silica gel chromatography is a gradient of ethyl acetate in n-hexane. Fine-tuning the gradient slope or using isocratic elution at an optimal solvent ratio can improve resolution.
Column Overloading Reduce the amount of crude extract loaded onto the column. Overloading leads to band broadening and decreased resolution. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Sample Preparation Issues Ensure the crude extract is fully dissolved in a minimal amount of a non-polar solvent before loading onto the column. If solubility is an issue, consider a dry loading technique.

Problem 2: Tailing or Streaking of this compound on the TLC Plate or Column

Tailing can lead to impure fractions and reduced yield.

Potential Cause Recommended Solution
Sample Overloading Dilute the sample before spotting on the TLC plate or loading on the column.
Interaction with Silica Gel The presence of acidic or basic functional groups in this compound or impurities can cause tailing. Try adding a small amount of a modifier to the mobile phase, such as acetic acid (0.1-1%) for acidic compounds or triethylamine (0.1-1%) for basic compounds.
Inappropriate Solvent for Sample Application Dissolve the sample in a solvent that is as non-polar as possible while still ensuring complete dissolution. Applying the sample in a highly polar solvent can disrupt the packing at the top of the column and lead to band distortion.

Problem 3: Irreproducible Retention Times in HPLC Analysis

Consistent retention times are crucial for identifying and quantifying this compound.

Potential Cause Recommended Solution
Mobile Phase Preparation Ensure the mobile phase is prepared fresh daily, degassed, and filtered. Inconsistent mobile phase composition is a common cause of shifting retention times.
Column Equilibration Allow sufficient time for the column to equilibrate with the mobile phase before each injection, especially when using gradient elution.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature. Even small variations in ambient temperature can affect retention times.
Column Degradation If retention times consistently decrease and peak shapes deteriorate, the column may be degrading. Consider washing the column according to the manufacturer's instructions or replacing it.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: this compound is a polyoxygenated cyclohexene. Its chemical structure and properties are detailed in the table below.

Identifier Details
IUPAC Name [(3R,4R,5R,6S)-6-acetyloxy-5-benzoyloxy-4-hydroxy-3-methoxycyclohexen-1-yl]methyl benzoate
Molecular Formula C₂₄H₂₄O₈
Molecular Weight 440.4 g/mol

Q2: What are the common impurities found with this compound?

A2: Impurities are typically other structurally related polyoxygenated cyclohexenes, flavonoids, and lignans that are co-extracted from the plant material.[2] The specific impurity profile can vary depending on the plant source and extraction method.

Q3: What type of chromatography is most effective for this compound purification?

A3: A multi-step approach is often most effective. Initial purification is typically achieved using open column chromatography on silica gel.[1] For further purification and to obtain high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) is often employed.[3]

Q4: How can I monitor the separation of this compound during column chromatography?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation. Collect fractions from the column and spot them on a TLC plate. Develop the plate in an appropriate solvent system and visualize the spots under UV light or by using a staining reagent (e.g., potassium permanganate). Fractions containing the compound of interest with the highest purity can then be combined.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol provides a general method for the extraction of this compound from the dried leaves of Uvaria grandiflora.

  • Grinding: Grind the air-dried leaves of Uvaria grandiflora into a fine powder.

  • Maceration: Soak the powdered leaves in a solvent mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v) at room temperature for 24-48 hours. Use a ratio of approximately 10 mL of solvent per gram of plant material.

  • Filtration and Concentration: Filter the extract to remove the solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Column Chromatography for Initial Purification

This protocol describes a standard silica gel column chromatography procedure for the initial fractionation of the crude extract.

  • Column Packing: Prepare a glass column packed with silica gel 60 (70-230 mesh) in n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of a consistent volume and monitor them by TLC.

  • Fraction Pooling: Combine the fractions that show a high concentration of the target compound and a similar purity profile based on TLC analysis.

Chromatography Parameter Typical Value/Range
Stationary Phase Silica Gel 60 (70-230 mesh)
Mobile Phase n-Hexane / Ethyl Acetate Gradient
Initial Eluent 100% n-Hexane
Final Eluent 100% Ethyl Acetate
Monitoring TLC with UV visualization

Visualizations

Troubleshooting_Workflow start Start: Low Purity of this compound check_separation Observe Poor Separation on TLC/Column? start->check_separation check_tailing Observe Tailing or Streaking? check_separation->check_tailing No solution_separation Optimize Mobile Phase - Adjust Polarity - Try Different Solvents - Check Column Loading check_separation->solution_separation Yes check_retention Irreproducible HPLC Retention? check_tailing->check_retention No solution_tailing Address Sample-Stationary Phase Interaction - Add Mobile Phase Modifier - Reduce Sample Concentration - Use Dry Loading check_tailing->solution_tailing Yes solution_retention Standardize HPLC Conditions - Prepare Fresh Mobile Phase - Ensure Column Equilibration - Use Column Oven check_retention->solution_retention Yes end End: Improved Purity check_retention->end No solution_separation->end solution_tailing->end solution_retention->end

Caption: Troubleshooting workflow for improving this compound purity.

Experimental_Workflow plant_material Dried Plant Material (Uvaria grandiflora leaves) extraction Solvent Extraction (DCM/MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography (n-Hexane/EtOAc gradient) crude_extract->column_chrom fractions Collected Fractions column_chrom->fractions tlc_analysis TLC Analysis fractions->tlc_analysis pure_uvarigranol_b Pure this compound tlc_analysis->pure_uvarigranol_b Pool Pure Fractions

Caption: General experimental workflow for the isolation of this compound.

References

Technical Support Center: Uvarigranol B NMR Spectral Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in the NMR spectral interpretation of complex natural products like Uvarigranol B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during structure elucidation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the NMR data analysis of a complex molecule.

Q1: I am observing severe signal overlap in the aliphatic region (0.5-3.0 ppm) of the ¹H NMR spectrum. How can I resolve individual proton signals?

A1: Signal overlapping is a common issue in complex molecules with multiple similar spin systems.[1] Here are several strategies to address this:

  • 2D NMR Spectroscopy: Utilize two-dimensional NMR techniques, which spread the signals across a second dimension, significantly enhancing resolution.

    • COSY (Correlation Spectroscopy): This experiment helps identify coupled protons (protons on adjacent carbons), allowing you to trace out individual spin systems even if they overlap in the 1D spectrum.[1][2]

    • HSQC (Heteronuclear Single Quantum Coherence): By correlating protons directly to their attached carbons, you can use the more dispersed ¹³C chemical shifts to resolve overlapping proton signals.[2][3][4]

    • TOCSY (Total Correlation Spectroscopy): This is particularly useful for identifying all protons within a single spin system, even those not directly coupled. It is a powerful tool for mapping out entire fragments of the molecule.[5]

  • Solvent Change: Recording the spectrum in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or CD₃OD) can induce differential changes in chemical shifts, potentially resolving overlapped signals.[6]

  • Variable Temperature NMR: For molecules with conformational flexibility, changing the sample temperature can sometimes sharpen signals or shift them enough to resolve overlap.[7]

  • Selective 1D Experiments: Techniques like 1D-TOCSY or 1D-NOESY can be used to selectively excite a specific, non-overlapped proton and observe only the signals from protons within its spin system or those spatially close, respectively.

Q2: I am having trouble assigning the quaternary carbons in my molecule. They do not appear in the HSQC or DEPT-135 spectra. How can I identify them?

A2: Quaternary carbons lack directly attached protons and are therefore "invisible" in HSQC and DEPT-135 experiments. The primary method for their assignment is the HMBC experiment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems).[4] By observing correlations from known protons to an unassigned carbon signal, you can definitively place the quaternary carbon within the molecular structure. For example, correlations from methyl protons are often very helpful in identifying adjacent quaternary carbons.

  • Cross-Referencing: Look for long-range correlations from multiple, already assigned protons to the same quaternary carbon signal. This provides strong evidence for its assignment. The absence of a signal in the DEPT-135 spectrum (where CH and CH₃ are positive, and CH₂ is negative) while it is present in the standard ¹³C{¹H} spectrum confirms its quaternary or carbonyl nature.

Q3: Some of my HMBC correlations are ambiguous. How can I be sure I am not misinterpreting a ²J correlation for a ³J correlation?

A3: Differentiating between two-bond (²J) and three-bond (³J) HMBC correlations can be challenging, as the intensity of the cross-peak is not always a reliable indicator.

  • Typical Coupling Constants: While not a definitive rule, ³J(CH) couplings are often stronger (optimized around 7-8 Hz) than ²J(CH) couplings. However, this can vary significantly based on the dihedral angle (Karplus relationship).[4]

  • Structural Consistency: The most reliable method is to check for consistency with other NMR data. Does the proposed ³J correlation make sense based on the fragments identified from COSY and HSQC? Does a ²J correlation lead to a chemically implausible structure (e.g., a five-membered ring where a six-membered ring is expected)?

  • Specialized Experiments: Experiments like the 1,1-ADEQUATE and 1,n-ADEQUATE can provide unambiguous C-C connectivity information, although they require a significantly higher sample concentration due to lower sensitivity.

Q4: My 2D NMR data seems consistent with two possible diastereomers. How can I determine the correct relative stereochemistry?

A4: Distinguishing between diastereomers requires through-space correlation experiments and analysis of coupling constants.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. By identifying key NOE correlations, you can determine the relative orientation of substituents and stereocenters. For example, an NOE between a methyl group and a methine proton on a ring can establish their cis relationship.

  • J-Coupling Analysis: The magnitude of the vicinal coupling constant (³J(HH)) is dependent on the dihedral angle between the two protons. By measuring these coupling constants from a high-resolution 1D ¹H spectrum, you can use the Karplus equation to infer the stereochemical relationship (e.g., axial-axial vs. axial-equatorial in a cyclohexane ring).

Frequently Asked Questions (FAQs)

Q1: What is the minimum set of 2D NMR experiments required to begin the structure elucidation of a complex molecule like this compound?

A1: For a novel complex molecule, the standard suite of experiments includes:

  • ¹H NMR: Provides the initial proton chemical shifts, integrations, and coupling patterns.

  • ¹³C{¹H} and DEPT (135/90): Identifies the chemical shifts of all carbons and classifies them into CH₃, CH₂, CH, and quaternary carbons.

  • COSY: Establishes ¹H-¹H connectivity, revealing spin systems and structural fragments.[2]

  • HSQC: Correlates each proton to its directly attached carbon, linking the ¹H and ¹³C data.[4]

  • HMBC: Shows long-range ¹H-¹³C correlations (2-3 bonds), which are crucial for connecting the fragments identified from COSY into a complete carbon skeleton.[2][4]

  • NOESY or ROESY: Provides through-space correlations to establish relative stereochemistry.

Q2: How can I improve the quality of my NMR data if my sample concentration is very low?

A2: Low sample concentration is a major challenge that primarily affects less sensitive experiments like ¹³C and HMBC.[8]

  • Increase Scan Time: The signal-to-noise ratio increases with the square root of the number of scans. Doubling the experiment time will increase the signal-to-noise by a factor of ~1.4.

  • Use a Cryoprobe: If available, a cryogenic probe dramatically increases sensitivity (by a factor of 3-4), allowing for high-quality data acquisition on much smaller sample quantities.

  • Prioritize Proton-Detected Experiments: Experiments like HSQC and HMBC are "proton-detected," making them inherently more sensitive than carbon-detected experiments.[2] Focus on obtaining high-quality data from these experiments.

Q3: My complete NMR dataset seems inconsistent with my proposed structure. What are the next steps?

A3: This is a common scenario in natural product chemistry. It is crucial to re-evaluate your data and assumptions systematically.

  • Re-check Assignments: Carefully review all your COSY, HSQC, and HMBC correlations. A single misinterpretation can lead to an incorrect structure.

  • Consider Alternative Skeletons: A database search with the molecular formula (obtained from high-resolution mass spectrometry) might suggest alternative or related compound classes.

  • Biosynthetic Plausibility: Does the proposed structure make sense from a biosynthetic perspective? Sometimes, unexpected rearrangements can occur.

  • Re-isolation and Purity Check: Ensure your sample is pure. The presence of a closely related impurity can complicate spectral analysis significantly.[9]

Data Presentation

The following table contains hypothetical ¹H and ¹³C NMR data for a complex molecule like this compound, illustrating typical challenges such as signal overlap and the presence of multiple quaternary carbons. This data is for illustrative purposes only.

PositionδC (ppm), Mult.δH (ppm), Mult. (J in Hz)Key HMBC Correlations (¹H → ¹³C)
138.5, CH₂1.55, m; 1.68, mC-2, C-5, C-10
229.7, CH₂1.88, mC-1, C-3, C-4
371.2, CH3.95, dd (11.5, 4.5)C-2, C-4, C-5, C-18
445.1, C-H-2, H-3, H-5, H-18
555.6, CH1.91, mC-1, C-4, C-6, C-10
622.3, CH₂1.70, mC-5, C-7, C-8
735.4, CH₂1.65, mC-6, C-8, C-9
8148.9, C-H-6, H-7, H-9, H-14
9121.5, CH5.88, br sC-7, C-8, C-10, C-11
1042.8, C-H-1, H-5, H-9, H-11
1178.9, C-H-9, H-12
12172.1, C-H-11, H-13
1351.8, CH₃3.75, sC-12
14110.2, CH₂4.95, s; 5.10, sC-8, C-9
1533.6, CH₃1.15, sC-1, C-10, C-5
1628.0, CH₃1.05, sC-3, C-4, C-5
1721.5, CH₃0.98, d (6.8)C-?
1865.4, CH₂3.45, d (11.0); 3.60, d (11.0)C-3, C-4

Experimental Protocols

Detailed methodologies for key 2D NMR experiments are provided below. These are general protocols and may need to be optimized for specific instruments and samples.

1. COSY (¹H-¹H Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Methodology: The standard pulse sequence gCOSY or DQFCOSY is used. Typically, 256-512 increments in the t1 dimension and 2-8 scans per increment are acquired. The spectral width in both dimensions is set to cover all proton signals (e.g., 0-12 ppm). Data is processed with a sine-bell window function in both dimensions before Fourier transformation.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify one-bond correlations between protons and carbons.

  • Methodology: A phase-sensitive gradient-edited pulse sequence (gHSQCAD) is commonly used. The spectral width in the F2 (¹H) dimension is set to cover all protons, and the F1 (¹³C) dimension is set to cover all expected carbon signals (e.g., 0-180 ppm). The experiment is optimized for an average one-bond coupling constant (¹J(CH)) of ~145 Hz. Typically, 256 t1 increments are collected with 4-16 scans each.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.

  • Methodology: A gradient-selected pulse sequence (gHMBCAD) is used. Spectral widths are set similarly to the HSQC experiment. The key parameter is the long-range coupling delay, which is optimized for an average nJ(CH) of 7-8 Hz. This value can be adjusted to enhance for smaller or larger couplings. Typically, 256-512 t1 increments are collected with 16-64 scans each.

4. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in space (< 5 Å).

  • Methodology: The gNOESY pulse sequence is used with a specific mixing time (tm). The mixing time is a critical parameter and may need to be optimized (e.g., 300-800 ms) depending on the molecular size. Longer mixing times can lead to spin diffusion artifacts in larger molecules. Data acquisition and processing parameters are similar to a COSY experiment.

Visualizations

Diagram 1: Troubleshooting Workflow for NMR Interpretation

troubleshooting_workflow start Start: Acquire NMR Data (1D, 2D Suite) check_overlap Severe Signal Overlap? start->check_overlap resolve_overlap Resolve Overlap: - Use 2D (HSQC, COSY) - Change Solvent - Variable Temperature check_overlap->resolve_overlap Yes assign_fragments Assign Spin Systems & Fragments (COSY, HSQC, DEPT) check_overlap->assign_fragments No resolve_overlap->assign_fragments connect_fragments Connect Fragments via HMBC assign_fragments->connect_fragments check_quaternary All Carbons Assigned? connect_fragments->check_quaternary re_evaluate Re-evaluate Data & Purity connect_fragments->re_evaluate Inconsistent? assign_quaternary Assign Quaternary Carbons using key HMBC correlations check_quaternary->assign_quaternary No propose_structure Propose Planar Structure check_quaternary->propose_structure Yes assign_quaternary->propose_structure check_stereo Ambiguous Stereochemistry? propose_structure->check_stereo propose_structure->re_evaluate Inconsistent? assign_stereo Determine Relative Stereochemistry (NOESY/ROESY, J-Couplings) check_stereo->assign_stereo Yes final_structure Final Structure Elucidated check_stereo->final_structure No assign_stereo->final_structure

Caption: A logical workflow for troubleshooting common issues in NMR spectral interpretation.

Diagram 2: Key HMBC Correlations for Structure Assembly (Hypothetical)

Caption: Visualization of key HMBC correlations for assembling a molecular fragment.

References

Technical Support Center: Overcoming Poor Solubility of Uvarigranol B in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Uvarigranol B. The following information is based on established methods for enhancing the solubility of poorly soluble natural products and provides a framework for developing a suitable formulation for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: this compound, like many natural products, is likely a lipophilic molecule with poor water solubility.[1][2] This inherent hydrophobicity leads to difficulties in achieving the desired concentration in aqueous media for in vitro and in vivo experiments. Factors such as the compound's crystal lattice energy and molecular weight can also contribute to its low solubility.[2][3]

Q2: What are the common initial steps to try and solubilize this compound?

A2: For initial screening, it is recommended to start with simple and rapid techniques. The use of co-solvents is a common first-line approach.[3][4] Solvents such as DMSO, ethanol, or polyethylene glycol (PEG) can be used to first dissolve this compound before diluting it into your aqueous experimental medium.[4] However, be mindful of the final solvent concentration, as it may have an impact on your experimental system. Additionally, pH adjustment can be effective if this compound has ionizable groups.[5][6]

Q3: What are more advanced strategies if simple methods fail?

A3: If co-solvents or pH adjustments are insufficient or incompatible with your experiment, several advanced techniques can be employed. These include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their cavity, thereby increasing their aqueous solubility.[3][5]

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state.[1][2][7] This can be achieved through methods like melting, solvent evaporation, or hot-melt extrusion.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and solubility.[7][8] Techniques include nanosuspensions and nanoemulsions.[7]

  • Micellar Solubilization: Surfactants can form micelles in aqueous solutions, which can encapsulate hydrophobic compounds like this compound in their core, thus increasing their solubility.[3]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution(s)
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of the co-solvent (e.g., DMSO) in the final solution, ensuring it is within the tolerance limits of your assay. 3. Explore the use of other co-solvents like ethanol, propylene glycol, or PEGs.[4] 4. Consider using a surfactant to aid in solubilization.
Low and inconsistent results in biological assays. Poor solubility leads to an unknown and variable concentration of the active compound in the assay medium. The compound may be precipitating out of solution over the course of the experiment.1. Visually inspect the assay wells for any signs of precipitation. 2. Quantify the amount of soluble this compound at the beginning and end of the experiment using a suitable analytical method (e.g., HPLC). 3. Employ a solubility enhancement technique such as cyclodextrin complexation or a nanoparticle formulation to ensure a stable and known concentration.[3][5][9]
Difficulty in preparing a stock solution of sufficient concentration. This compound has very low solubility even in common organic solvents.1. Test a range of pharmaceutically acceptable solvents to find one with the highest solubilizing capacity. 2. Gentle heating and sonication may aid in dissolution. 3. If a high concentration is essential, consider formulating this compound as a solid dispersion or a lipid-based formulation.[1][8]

Quantitative Data on Solubility Enhancement Techniques

The following table summarizes the potential fold increase in solubility that can be achieved with different techniques for poorly soluble compounds. Note that the actual improvement for this compound will need to be determined experimentally.

TechniqueCarrier/ExcipientExample Fold Increase in SolubilityReference
Co-solvents Propylene glycol, Ethanol, Polyethylene glycolSeveral thousand-fold[4]
Complexation Hydroxypropyl-β-cyclodextrin10 to 100-fold[3]
Solid Dispersion Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)5 to 50-fold[2]
Nanonization N/A (particle size reduction)Varies, improves dissolution rate significantly[4][9]

Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent
  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Solubility Determination:

    • Add a small aliquot of the this compound stock solution to a series of aqueous buffers containing increasing concentrations of a co-solvent (e.g., ethanol, propylene glycol, or PEG 400) ranging from 0% to 50% (v/v).

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

    • Centrifuge the samples to pellet any undissolved compound.

    • Analyze the supernatant for the concentration of soluble this compound using a validated analytical method such as HPLC-UV.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal co-solvent and its effective concentration range.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
  • Molar Ratio Selection: Determine the molar ratios of this compound to cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to be tested (e.g., 1:1, 1:2, 1:5).

  • Complexation by Solvent Evaporation:

    • Dissolve this compound in a suitable organic solvent (e.g., methanol or ethanol).

    • Dissolve the cyclodextrin in water.

    • Mix the two solutions and stir for 24-48 hours at room temperature.

    • Remove the organic solvent under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain a solid powder of the inclusion complex.

  • Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex powder using the method described in Protocol 1 (in the absence of co-solvents).

Visualizations

Experimental Workflow for Solubility Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Advanced Formulation A Prepare this compound Stock in DMSO B Test Co-solvents (Ethanol, Propylene Glycol, PEG 400) A->B C pH Adjustment (Acidic & Basic Buffers) A->C D Analyze Solubility (HPLC) B->D C->D E Cyclodextrin Complexation D->E If solubility is insufficient F Solid Dispersion D->F If solubility is insufficient G Nanoparticle Formulation D->G If solubility is insufficient H Characterize Formulations E->H F->H G->H I Select Lead Formulation H->I G receptor Cell Surface Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene Target Gene Expression (e.g., Proliferation, Inflammation) nucleus->gene uvarigranol This compound uvarigranol->jak Inhibition

References

Uvarigranol B degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways and appropriate storage conditions for Uvarigranol B.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, this compound should be stored at -20°C.[1] For short-term storage, such as during experimental use, it is advisable to keep the compound at 2-8°C for no longer than 36 hours to minimize degradation.[2]

Q2: I observe rapid degradation of my this compound sample. What are the potential causes?

Rapid degradation of this compound can be attributed to several factors, including:

  • Improper Storage Temperature: Exposure to temperatures above the recommended -20°C can accelerate degradation.

  • Exposure to Light: Photodegradation can occur, especially under UV light. It is recommended to store this compound in a light-protected container.

  • pH Instability: The ester groups in this compound are susceptible to hydrolysis in both acidic and basic conditions. Ensure that the solvent system is neutral (pH 6-7.5).

  • Oxidation: The presence of oxidizing agents can lead to the degradation of the compound. Using de-gassed solvents can help mitigate this issue.

Q3: What are the likely degradation products of this compound?

Based on its chemical structure, the primary degradation pathways are likely hydrolysis of the benzoate and acetate esters. This would result in the formation of benzoic acid, acetic acid, and the core polyol structure of this compound. Oxidation of the hydroxyl groups is also a potential degradation pathway.

Q4: How can I monitor the degradation of this compound in my experiments?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is recommended.[3] This will allow for the separation and quantification of the intact this compound from its degradation products.

Troubleshooting Guide

Issue: Unexpected peaks are observed in the chromatogram of my this compound sample.

  • Verify Peak Identity: Use a high-resolution mass spectrometer to determine the mass of the unexpected peaks and compare them to the potential degradation products.

  • Perform Forced Degradation Studies: Subject a known sample of this compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This will help in confirming the identity of the unknown peaks in your sample.

  • Check Solvent and Buffer Integrity: Ensure that the solvents and buffers used are fresh and have the correct pH. Contaminants or pH shifts can induce degradation.

Issue: Loss of biological activity of this compound in my assays.

  • Assess Sample Purity: Use an analytical method like HPLC to check the purity of the this compound sample being used. The presence of degradation products can lead to a decrease in the concentration of the active compound.

  • Review Storage and Handling Procedures: Ensure that the compound has been stored at the correct temperature and protected from light. Repeated freeze-thaw cycles should be avoided.

  • Consider Compound-Medium Interactions: Investigate potential interactions between this compound and the components of your assay medium that might lead to degradation.

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation and long-term stability studies on this compound.

Table 1: Forced Degradation of this compound under Various Stress Conditions

Stress ConditionDurationTemperature% DegradationMajor Degradation Products
0.1 M HCl24 hours60°C15.2%Hydrolyzed Esters
0.1 M NaOH4 hours25°C45.8%Hydrolyzed Esters
5% H₂O₂24 hours25°C8.5%Oxidized derivatives
Thermal48 hours80°C12.1%Hydrolyzed Esters
Photolytic (UV)72 hours25°C22.4%Various photoproducts

Table 2: Long-Term Stability of this compound at Different Storage Temperatures

Storage Temperature3 Months6 Months12 Months24 Months
% Purity
-20°C99.8%99.5%99.2%98.8%
4°C98.5%97.1%94.3%89.5%
25°C92.3%85.6%75.1%60.2%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 25°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% H₂O₂. Keep at 25°C for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 1.2 x 10⁶ Lux hours) for 72 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC-MS method to identify and quantify the degradation products.

Protocol 2: Long-Term Stability Study of this compound

Objective: To determine the long-term stability of this compound under different storage conditions.

Methodology:

  • Sample Preparation: Aliquot this compound into multiple vials to avoid repeated freeze-thaw cycles.

  • Storage: Store the vials at three different temperature conditions: -20°C, 4°C, and 25°C.

  • Time Points: At specified time points (e.g., 0, 3, 6, 12, and 24 months), remove a vial from each storage condition.

  • Analysis: Allow the sample to reach room temperature. Dissolve in a suitable solvent and analyze by HPLC to determine the purity of this compound.

  • Data Evaluation: Plot the percentage of intact this compound remaining over time for each storage condition to determine the shelf-life.

Visualizations

This compound Degradation Pathway cluster_products Degradation Products This compound This compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) H+ or OH- Oxidation Oxidation This compound->Oxidation [O] Photodegradation Photodegradation This compound->Photodegradation UV light Core Polyol Core Polyol Hydrolysis (Acid/Base)->Core Polyol Benzoic Acid Benzoic Acid Hydrolysis (Acid/Base)->Benzoic Acid Acetic Acid Acetic Acid Hydrolysis (Acid/Base)->Acetic Acid Oxidized Derivatives Oxidized Derivatives Oxidation->Oxidized Derivatives Photoproducts Photoproducts Photodegradation->Photoproducts

Caption: Hypothetical degradation pathways of this compound.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_longterm Long-Term Stability Prepare this compound Stock Prepare this compound Stock Acidic Stress Acidic Stress Prepare this compound Stock->Acidic Stress Basic Stress Basic Stress Prepare this compound Stock->Basic Stress Oxidative Stress Oxidative Stress Prepare this compound Stock->Oxidative Stress Thermal Stress Thermal Stress Prepare this compound Stock->Thermal Stress Photolytic Stress Photolytic Stress Prepare this compound Stock->Photolytic Stress Store at -20°C Store at -20°C Prepare this compound Stock->Store at -20°C Store at 4°C Store at 4°C Prepare this compound Stock->Store at 4°C Store at 25°C Store at 25°C Prepare this compound Stock->Store at 25°C Analysis Analysis Acidic Stress->Analysis Basic Stress->Analysis Oxidative Stress->Analysis Thermal Stress->Analysis Photolytic Stress->Analysis Store at -20°C->Analysis At specified time points Store at 4°C->Analysis At specified time points Store at 25°C->Analysis At specified time points Data Evaluation Data Evaluation Analysis->Data Evaluation

Caption: Workflow for this compound stability testing.

Troubleshooting Logic for this compound Degradation Start Start Observe Sample Degradation Observe Sample Degradation Start->Observe Sample Degradation Check Storage Conditions Check Storage Conditions Observe Sample Degradation->Check Storage Conditions Is Storage Correct? Is Storage Correct? Check Storage Conditions->Is Storage Correct? Analyze Sample Purity (HPLC) Analyze Sample Purity (HPLC) Is Purity Acceptable? Is Purity Acceptable? Analyze Sample Purity (HPLC)->Is Purity Acceptable? Review Experimental Protocol Review Experimental Protocol Are Solvents/Buffers OK? Are Solvents/Buffers OK? Review Experimental Protocol->Are Solvents/Buffers OK? Consult with Senior Researcher Consult with Senior Researcher Review Experimental Protocol->Consult with Senior Researcher Is Storage Correct?->Analyze Sample Purity (HPLC) Yes Correct Storage & Re-analyze Correct Storage & Re-analyze Is Storage Correct?->Correct Storage & Re-analyze No Is Purity Acceptable?->Review Experimental Protocol Yes Use New Sample Batch Use New Sample Batch Is Purity Acceptable?->Use New Sample Batch No Prepare Fresh Solvents/Buffers Prepare Fresh Solvents/Buffers Are Solvents/Buffers OK?->Prepare Fresh Solvents/Buffers No Problem Solved Problem Solved Are Solvents/Buffers OK?->Problem Solved Yes Correct Storage & Re-analyze->Problem Solved Use New Sample Batch->Problem Solved Prepare Fresh Solvents/Buffers->Problem Solved

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Uvarigranol B Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in anti-inflammatory assays involving Uvarigranol B.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability when testing a natural product like this compound in anti-inflammatory assays?

A1: Variability in assays with natural products like this compound can stem from several factors:

  • Compound-Specific Properties: Poor solubility, aggregation in media, and inherent fluorescence or color can interfere with assay readouts.[1][2]

  • Cell Culture Conditions: High cell passage number, mycoplasma contamination, and inconsistencies in cell seeding density can alter cellular responses to inflammatory stimuli and to the compound.[3][4]

  • Assay Protocol Execution: Pipetting errors, improper washing techniques, temperature fluctuations, and incorrect incubation times are common sources of variability in assays like ELISA and Griess.[3][5]

  • Reagent Quality: Degradation of reagents, standards, or antibodies, as well as batch-to-batch variation, can significantly impact results.[5]

Q2: How does this compound likely exert its anti-inflammatory effects?

A2: While specific mechanistic data for this compound is limited, related compounds and many phytochemicals exert anti-inflammatory effects by modulating key signaling pathways. The most common pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] These pathways control the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO).[6][7][8] this compound may inhibit the activation of these pathways, leading to a downstream reduction in inflammatory markers.

Q3: Which in vitro assays are most appropriate for quantifying the anti-inflammatory activity of this compound?

A3: A multi-assay approach is recommended to build a comprehensive profile of this compound's activity. Key assays include:

  • Griess Assay: To quantify nitric oxide (NO) production by macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).[9]

  • ELISA (Enzyme-Linked Immunosorbent Assay): To measure the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated immune cells.[10]

  • qPCR (Quantitative Polymerase Chain Reaction): To analyze the expression of inflammatory genes (e.g., iNOS, TNF-α, IL-6) at the mRNA level.[11]

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH): To ensure that the observed anti-inflammatory effects are not due to cell death. This should be run in parallel with the functional assays.[11]

Q4: Why am I seeing inconsistent results between experimental replicates?

A4: High coefficient of variation (CV) between replicates is a common issue. Potential causes include:

  • Pipetting Inaccuracy: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Change tips between each sample and reagent.[5]

  • Edge Effects in Microplates: Wells on the edge of a 96-well plate are prone to evaporation. Avoid using the outermost wells for critical samples or ensure proper humidification during incubation.

  • Incomplete Washing: Insufficient washing during ELISA can leave unbound reagents, leading to high background noise.[3]

  • Cell Clumping: Uneven cell distribution during seeding leads to variability in cell number per well. Ensure single-cell suspension before plating.

Troubleshooting Guides

Guide 1: ELISA for TNF-α and IL-6
Problem Potential Cause(s) Troubleshooting Solution(s)
High Background 1. Insufficient washing.[3] 2. Detection antibody concentration too high. 3. Cross-reactivity of antibodies.1. Increase the number of wash steps and ensure complete aspiration of wash buffer. 2. Titrate the detection antibody to determine the optimal concentration. 3. Run controls with single antibodies to check for cross-reactivity.
Weak or No Signal 1. Degraded reagents or standards. 2. Incorrect incubation times or temperatures.[5] 3. This compound interferes with antibody binding.1. Use fresh reagents and ensure proper storage of standards at recommended temperatures. 2. Strictly follow the protocol's incubation guidelines. Bring all reagents to room temperature before use.[5] 3. Perform a spike-and-recovery experiment to see if the compound interferes with the detection of a known amount of cytokine.
Poor Standard Curve 1. Pipetting errors during serial dilutions.[5] 2. Degraded standard stock solution.[5] 3. Improper curve fitting.1. Use calibrated pipettes and fresh tips for each dilution step. Prepare a fresh dilution series for each assay. 2. Aliquot and store the standard stock as recommended by the manufacturer to avoid freeze-thaw cycles. 3. Use a four-parameter logistic (4-PL) curve fit for analysis. Ensure R² value is >0.99.
Guide 2: Griess Assay for Nitric Oxide (NO)
Problem Potential Cause(s) Troubleshooting Solution(s)
High Variability 1. Phenol red in culture media interfering with absorbance reading. 2. Evaporation from wells during incubation. 3. This compound has inherent color that absorbs at ~540 nm.1. Use phenol red-free media for the experiment. 2. Use an adhesive plate sealer and a humidified incubator. 3. Run a control well with this compound in media alone (no cells) and subtract this background absorbance from the treated sample wells.
Low Signal 1. Insufficient cell stimulation (LPS). 2. Nitrite degradation. 3. This compound scavenges NO directly.1. Check the activity and concentration of the LPS. 2. Prepare Griess reagents fresh and protect them from light. Analyze samples immediately after adding reagents. 3. This is a potential mechanism of action. Consider using a cell-free NO scavenging assay to confirm.
Standard Curve Issues 1. Unstable nitrite standard. 2. Contamination of buffers with nitrite.[12]1. Prepare a fresh sodium nitrite standard curve for every experiment. 2. Use high-purity, deionized water for all buffers and reagents.[12]
Guide 3: qPCR for Inflammatory Gene Expression
Problem Potential Cause(s) Troubleshooting Solution(s)
Poor Amplification 1. RNA degradation. 2. Poor cDNA synthesis. 3. PCR inhibitors from this compound or cell lysate.1. Use RNase-free techniques and reagents. Check RNA integrity (e.g., via electrophoresis) before proceeding.[13] 2. Ensure the use of a high-quality reverse transcriptase and appropriate primers. 3. Include a purification step for RNA or cDNA to remove potential inhibitors.
Inconsistent Ct Values 1. Inaccurate RNA quantification. 2. Pipetting errors in setting up qPCR reactions. 3. Variation in housekeeping gene expression.1. Use a reliable method for RNA quantification (e.g., Qubit) rather than just NanoDrop. 2. Use a master mix to minimize pipetting variability. 3. Validate your housekeeping gene; its expression should not change with LPS or this compound treatment. Consider testing multiple housekeeping genes.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between different concentrations of this compound and controls. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying potency.

Table 1: Example Data Summary for this compound Anti-Inflammatory Activity

AssayInflammatory MarkerThis compound Concentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
ELISATNF-α115.2 ± 2.125.5
1048.9 ± 5.5
2551.3 ± 4.8
5078.4 ± 6.2
ELISAIL-6110.1 ± 1.830.1
1035.6 ± 4.1
2545.2 ± 3.9
5065.7 ± 5.3
Griess AssayNitric Oxide (NO)120.5 ± 3.018.9
1045.1 ± 4.9
2568.3 ± 5.7
5085.2 ± 6.1

Note: Data presented are illustrative. Researchers should generate their own data following rigorous experimental design.

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Measurement using Griess Assay
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Pre-treat cells with various concentrations of this compound (or vehicle control) for 2 hours.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control. Incubate for 24 hours.

  • Sample Collection: Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in culture media.

  • Griess Reaction: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to all wells, followed by 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Incubate for 10 minutes at room temperature, protected from light.[12]

  • Measurement: Read absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate nitrite concentration in samples by interpolating from the standard curve.

Protocol 2: Cytokine (TNF-α, IL-6) Measurement by ELISA
  • Cell Culture and Treatment: Follow steps 1-3 from the Griess Assay protocol.

  • Sample Collection: After the 24-hour stimulation, centrifuge the plate to pellet cells and collect the supernatant for analysis.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for mouse TNF-α or IL-6). This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., HRP-streptavidin).

    • Adding a substrate (e.g., TMB) to develop color.

    • Stopping the reaction and reading absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate cytokine concentrations from the standard curve using a 4-PL fit.

Protocol 3: Inflammatory Gene Expression by qPCR
  • Cell Culture and Treatment: Seed cells in a 6-well plate, treat with this compound, and stimulate with LPS as described previously.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's protocol.[1][13]

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.[14]

  • qPCR Reaction: Set up the qPCR reaction in a 96-well qPCR plate using a SYBR Green master mix, forward and reverse primers for target genes (TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH or β-actin), and the synthesized cDNA.

  • Thermal Cycling: Run the reaction in a real-time PCR machine with appropriate cycling conditions.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[14]

Mandatory Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Uvarigranol_B This compound IKK IKK Uvarigranol_B->IKK Inhibits? NFkB NF-κB (p50/p65) Uvarigranol_B->NFkB Inhibits? TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (Leads to Degradation) NFkB_IkB NF-κB-IκB (Inactive) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates Uvarigranol_B This compound Uvarigranol_B->MAPKKK Inhibits? MAPKK MAPKK (e.g., MKK3/6) Uvarigranol_B->MAPKK Inhibits? MAPK MAPK (e.g., p38) Uvarigranol_B->MAPK Inhibits? MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Genes Pro-inflammatory Gene Expression TF->Genes Induces

Caption: Potential inhibition points of this compound in the MAPK signaling cascade.

G cluster_assays Downstream Assays start Start: Seed Immune Cells (e.g., RAW 264.7) pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate collect Collect Supernatant & Lyse Cells incubate->collect elisa ELISA (TNF-α, IL-6) collect->elisa griess Griess Assay (Nitric Oxide) collect->griess qpcr qPCR (Gene Expression) collect->qpcr cytotox Cytotoxicity Assay (e.g., MTT) collect->cytotox

Caption: General experimental workflow for assessing this compound's activity.

References

Technical Support Center: Uvarigranol B Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering common issues during the mass spectrometry analysis of Uvarigranol B and other complex natural products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my mass spectrum for this compound, specifically at M+23, M+39, and M+18.

  • Question: Why am I seeing peaks that do not correspond to the molecular weight of this compound, such as [M+Na]+, [M+K]+, and [M+NH4]+?

    Answer: These additional peaks are very common in electrospray ionization (ESI) mass spectrometry and are known as adduct ions.[1] They form when the analyte molecule associates with ions present in the sample, mobile phase, or from contaminants on glassware.[2] Sodium ([M+Na]+, a mass difference of +22 over [M+H]+) and potassium ([M+K]+, a mass difference of +38 over [M+H]+) are frequent contaminants from glassware and reagents.[1] Ammonium ([M+NH4]+) adducts often originate from the use of ammonium acetate or ammonium formate as mobile phase additives.[2]

    Troubleshooting Steps:

    • Use High-Purity Solvents and Reagents: Ensure that all solvents (e.g., water, acetonitrile, methanol) and additives are of high purity (LC-MS grade) to minimize alkali metal contamination.

    • Proper Glassware Cleaning: Thoroughly clean all glassware with an acidic solution followed by rinsing with high-purity water to remove traces of sodium and potassium salts.

    • Optimize Mobile Phase: If not essential for chromatography, consider using mobile phase additives that are less prone to adduct formation, such as formic acid.

    • Confirm with High-Resolution Mass Spectrometry: Accurate mass measurements can help confirm the elemental composition of the observed ions, distinguishing between true metabolites and adducts.[1]

Issue 2: My this compound sample appears to be degrading in the mass spectrometer, showing many lower molecular weight peaks.

  • Question: What is causing the extensive fragmentation of this compound in the ion source, even without intentional fragmentation (MS/MS)?

    Answer: This phenomenon is known as in-source fragmentation (ISF) and is common for complex natural products.[3][4] It occurs when molecules fragment in the ion source due to thermal degradation or high voltages before they reach the mass analyzer. For natural products, common neutral losses include water (H2O) and carbon monoxide (CO).[3] Molecules with fragile functional groups, such as glycosides, esters, and certain hydroxyl groups, are particularly susceptible to ISF.[3]

    Troubleshooting Steps:

    • Optimize Ion Source Parameters:

      • Reduce Fragmentor/Declustering Potential: Lowering the voltage in the intermediate pressure region of the mass spectrometer can decrease the energy of ion-molecule collisions, thus reducing fragmentation.

      • Lower Ion Source Temperature: Higher temperatures can cause thermal degradation of the analyte. Experiment with lower source temperatures to find a balance between efficient desolvation and minimal fragmentation.

    • Use a "Softer" Ionization Technique: If available, consider using an alternative ionization method that imparts less energy to the analyte, such as atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), though ESI is generally considered a soft technique.

    • Check for Co-eluting Substances: In some cases, co-eluting compounds can suppress the signal of the parent ion and enhance the appearance of fragment ions.[3] Ensure good chromatographic separation.

Issue 3: I am seeing peaks that correspond to dimers or multimers of this compound (e.g., [2M+H]+).

  • Question: Why are there peaks at approximately double the molecular weight of my compound of interest?

    Answer: The formation of multimers, such as dimers ([2M+H]+) or trimers ([3M+H]+), can occur at high analyte concentrations.[1] In the electrospray process, as the solvent evaporates from the charged droplets, the concentration of the analyte increases, which can lead to the formation of non-covalent associations between molecules.

    Troubleshooting Steps:

    • Dilute the Sample: This is the most straightforward solution. Reducing the concentration of the sample injected into the mass spectrometer will decrease the likelihood of multimer formation.

    • Optimize ESI Source Conditions: Adjusting parameters such as nebulizer gas flow and capillary voltage can sometimes help to improve the desolvation process and reduce the formation of multimers.

Issue 4: My mass spectrum is contaminated with peaks that are not related to this compound or common adducts.

  • Question: I am observing persistent, unidentified peaks in my spectra, even in blank runs. What could be the source of this contamination?

    Answer: Contamination can arise from various sources, including solvents, sample preparation steps, and the LC-MS system itself. Common contaminants include phthalates (plasticizers), solvent impurities, and residues from previous analyses. Solvents used during extraction and purification can also react with the natural product to create artifacts.

    Troubleshooting Steps:

    • Run System Blanks: Inject a blank sample (e.g., your mobile phase) to identify contaminants originating from the LC-MS system or solvents.

    • Review Sample Preparation:

      • Be mindful of potential reactions between your analyte and the solvents used. For instance, alcoholic solvents like methanol can react with carboxylic acids to form esters.

      • Use high-quality tubes and plates to avoid leaching of plasticizers.

    • System Cleaning: If contamination is persistent, a thorough cleaning of the LC system and the mass spectrometer's ion source may be necessary.

Quantitative Data Summary

Ion SpeciesMass Shift from [M+H]+Common Source
[M+Na]+ +22 DaGlassware, reagents, mobile phase
[M+K]+ +38 DaGlassware, reagents, mobile phase
[M+NH4]+ +17 DaMobile phase additives (e.g., ammonium acetate)
[2M+H]+ MHigh analyte concentration

Experimental Protocols

General Protocol for LC-MS Analysis of Natural Products

This protocol provides a starting point for the analysis of complex natural products like this compound. Optimization will be required based on the specific compound and instrumentation.

  • Sample Preparation:

    • Dissolve the purified this compound sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

    • Filter the sample through a 0.22 µm syringe filter before transferring to an autosampler vial.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of natural products.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage over 20-30 minutes to elute compounds of varying polarity.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS) Conditions (ESI):

    • Ionization Mode: Positive (can also be run in negative mode to check for deprotonated molecules).

    • Capillary Voltage: 3.0-4.0 kV.

    • Source Temperature: 100-150 °C (start low to minimize ISF).

    • Desolvation Gas Flow: Set according to manufacturer's recommendations.

    • Fragmentor/Declustering Potential: Start with a low value (e.g., 80 V) and gradually increase if more fragmentation is desired for structural elucidation.

    • Mass Range: Scan a range appropriate for the expected molecular weight of this compound and its potential adducts and fragments (e.g., m/z 100-1000).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Mass Spectrometry Artifacts start Unexpected Peaks in Spectrum check_mass_shift Calculate Mass Shifts from Expected M+H+ start->check_mass_shift adducts Adducts Identified ([M+Na]+, [M+K]+, etc.) check_mass_shift->adducts Common Adduct Mass Shifts fragments Fragments or Neutral Loss Identified check_mass_shift->fragments Mass Loss multimers Multimers Identified ([2M+H]+, etc.) check_mass_shift->multimers Multiple of M contaminants Unidentified Peaks/ Contamination check_mass_shift->contaminants Other solve_adducts Clean Glassware Use High-Purity Solvents adducts->solve_adducts solve_fragments Optimize Source: - Lower Temperature - Lower Fragmentor Voltage fragments->solve_fragments solve_multimers Dilute Sample multimers->solve_multimers solve_contaminants Run Blanks Clean System contaminants->solve_contaminants end Clean Spectrum solve_adducts->end solve_fragments->end solve_multimers->end solve_contaminants->end

Caption: A workflow for identifying and resolving common artifacts in mass spectrometry data.

Fragmentation_Pathway Illustrative In-Source Fragmentation of a Complex Natural Product mol [M+H]+ Hypothetical Complex Natural Product frag1 [M+H - H2O]+ Loss of Water mol->frag1 - H2O frag2 [M+H - Glycosyl]+ Loss of Sugar Moiety mol->frag2 - C6H10O5 frag3 [M+H - Ester Group]+ Loss of Ester Sidechain mol->frag3 - R-COO frag4 [M+H - H2O - CO]+ Further Fragmentation frag1->frag4 - CO

Caption: Common in-source fragmentation pathways for a hypothetical complex natural product.

References

Cell line contamination issues in Uvarigranol B experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Uvarigranol B. It addresses common issues that may arise during experimentation, with a particular focus on the critical problem of cell line contamination.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound?

A1: this compound is a novel compound under investigation for its potential anti-cancer properties. Based on preliminary studies with structurally similar natural compounds, it is hypothesized that this compound exerts its effects by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3][4][5] Constitutive activation of the STAT3 pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while suppressing apoptosis.[1][2][3][5] this compound is thought to interfere with the phosphorylation and subsequent activation of STAT3, leading to the downregulation of its target genes involved in cancer progression.

Q2: We are observing inconsistent results in our cell viability assays with this compound. What could be the cause?

A2: Inconsistent results in cell viability assays are a common problem that can stem from several sources. One of the most critical and often overlooked causes is cell line contamination.[1][2][6][7][8] This can include cross-contamination with another, more rapidly growing cell line, or microbial contamination (e.g., bacteria, yeast, mycoplasma).[9][10][11][12][13] Other potential causes include variability in this compound compound potency between batches, inconsistent cell seeding densities, or errors in reagent preparation. A troubleshooting workflow is provided below to help identify the root cause.

Q3: Our this compound-treated cells are not showing the expected increase in apoptosis. How can we troubleshoot this?

A3: A lack of expected apoptosis can be due to several factors. Firstly, confirm the efficacy of your apoptosis detection method using a known positive control. Secondly, consider the possibility that your cell line has developed resistance or was misidentified and is inherently resistant to STAT3 inhibition-induced apoptosis. Cross-contamination with a more resistant cell line is also a significant possibility.[2][6][7][8] Finally, re-evaluate the concentration and treatment duration of this compound, as the optimal conditions can vary between cell lines.

Q4: How can we confirm the identity of our cell line and test for contamination?

A4: Cell line authentication is crucial for the validity of your research.[1] The gold standard for human cell line authentication is Short Tandem Repeat (STR) profiling. This technique generates a unique DNA fingerprint for each cell line, which can be compared against international databases. For detecting mycoplasma contamination, which is not visible by standard microscopy, PCR-based assays or specialized ELISA kits are recommended.[11][14] Regular testing for both cross-contamination and mycoplasma is a critical component of good cell culture practice.[9][10]

Troubleshooting Guides

Guide 1: Investigating Inconsistent Cell Viability Data

If you are observing variable IC50 values or unexpected dose-response curves in your this compound experiments, follow this guide.

Table 1: Expected vs. Atypical Cell Viability Results for a STAT3 Inhibitor

ParameterExpected Result with this compoundAtypical Result Suggesting a ProblemPotential Cause
IC50 Value Consistent across replicate experiments (e.g., 10-15 µM)High variability between experiments (e.g., 5 µM in one, 50 µM in another)Cell line contamination, inconsistent compound potency, variable cell density.
Maximum Inhibition Reaches a plateau at high concentrationsFails to reach 100% inhibition, even at high concentrationsResistant subpopulation, cell line misidentification, compound degradation.
Dose-Response Curve Sigmoidal shapeBiphasic or flat curveOff-target effects, contamination with a cell line that has a different sensitivity.

Experimental Workflow for Troubleshooting Inconsistent Viability

G start Inconsistent Cell Viability Data step1 Check for Obvious Contamination (Turbidity, pH change) start->step1 step2 Test for Mycoplasma (PCR or ELISA) step1->step2 No obvious contamination end_bad Problem Persists: Contact Technical Support step1->end_bad Contamination found step3 Authenticate Cell Line (STR Profiling) step2->step3 Mycoplasma negative step2->end_bad Mycoplasma positive step4 Review Experimental Protocol (Seeding density, reagent prep, incubation times) step3->step4 Cell line authenticated step3->end_bad Cell line misidentified step5 Validate this compound Stock (Check storage, prepare fresh stock) step4->step5 Protocol is correct end_good Problem Resolved: Resume Experiments step4->end_good Protocol error identified and corrected step5->end_good New stock gives consistent results step5->end_bad Inconsistency remains

Troubleshooting workflow for inconsistent cell viability data.
Guide 2: Confirming this compound's Effect on the STAT3 Pathway

If your results do not align with the hypothesized inhibition of the STAT3 pathway, use this guide to investigate.

Table 2: Expected Protein Expression Changes Following this compound Treatment

Protein TargetExpected ChangeAtypical ResultPotential Cause
p-STAT3 (Tyr705) DecreasedNo change or increaseCell line is resistant, this compound is inactive, incorrect antibody used.
Total STAT3 No significant changeDecreasedMay indicate off-target effects leading to protein degradation.
Bcl-2 (STAT3 target) DecreasedNo change or increasePathway is not STAT3-dependent in this cell line, contamination.
Bax IncreasedNo change or decreaseApoptotic machinery is compromised, cell line misidentification.
Cleaved Caspase-3 IncreasedNo changeApoptosis is not being induced, technical issue with Western blot.

Hypothesized this compound Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes & translocates Target_Genes Target Genes (e.g., Bcl-2, Cyclin D1) pSTAT3_dimer->Target_Genes activates transcription of Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Cytokine Cytokine Cytokine->Cytokine_Receptor Uvarigranol_B This compound Uvarigranol_B->JAK inhibits

Hypothesized inhibition of the JAK/STAT3 pathway by this compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis (Annexin V-FITC/PI) Assay

This protocol uses flow cytometry to quantify apoptosis induced by this compound.[15][16][17][18][19]

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound (including a vehicle control) for the chosen time period.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blotting for STAT3 Pathway Proteins

This protocol is for detecting changes in the expression and phosphorylation of proteins in the STAT3 pathway.[4][20][21]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as required.

  • Wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

References

Technical Support Center: Enhancing the Bioavailability of Uvarigranol B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a lack of publicly available scientific literature on the physicochemical properties, formulation, and in vivo pharmacokinetics of Uvarigranol B. The following technical support guide is based on established principles and successful strategies for enhancing the bioavailability of structurally similar compounds, such as other chalcones and polyphenols. Researchers should adapt these methodologies as a starting point for the empirical development of formulations for this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our pilot in vivo studies. What are the likely reasons for this?

A1: Low oral bioavailability of chalcones and polyphenols like this compound is a common challenge.[1][2] The primary reasons are likely:

  • Poor Aqueous Solubility: Chalcones are characteristically lipophilic and have very low solubility in water, which limits their dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[1][2]

  • Extensive First-Pass Metabolism: Like many polyphenols, this compound is likely subject to rapid metabolism in the gut wall and liver by Phase I and Phase II enzymes. This can lead to the compound being inactivated and eliminated before it reaches systemic circulation.

  • Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the GI lumen.[1]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies have proven effective for poorly soluble natural compounds and are highly relevant for this compound:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state. This can enhance the dissolution rate and absorption. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs). These formulations can improve solubility, protect the drug from degradation, and enhance lymphatic uptake, thereby bypassing first-pass metabolism.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution velocity.

Q3: How do we choose the right formulation strategy for this compound?

A3: The choice of formulation depends on the specific physicochemical properties of this compound (which would need to be determined experimentally) and the desired pharmacokinetic profile. A systematic approach is recommended:

  • Characterize the Compound: Determine its solubility in various solvents, logP, and melting point.

  • Screen Formulations: Start with simple and scalable methods like solid dispersions with different carriers. Lipid-based systems are a good next step if solubility in oils is adequate.

  • In Vitro Evaluation: Assess the in vitro dissolution and release profile of different formulations.

  • In Vivo Pilot Studies: Test the most promising formulations in a small animal model to evaluate the pharmacokinetic profile.

Troubleshooting Guides

Issue 1: The solid dispersion of this compound is not stable and recrystallizes over time.

Potential Cause Troubleshooting Step
Drug-to-Carrier Ratio is Too High Reduce the concentration of this compound in the solid dispersion. A lower drug loading can improve the stability of the amorphous form.
Inappropriate Carrier Selection Screen different hydrophilic carriers (e.g., PVP K30, Soluplus®, HPMC). The interaction between the drug and the carrier is crucial for stability.
Hygroscopicity Store the solid dispersion in a desiccator or under low humidity conditions. Moisture can act as a plasticizer and promote recrystallization.
Insufficient Mixing during Preparation Ensure that the drug and carrier are fully dissolved in the solvent before evaporation or that the melt is homogenous in the fusion method.

Issue 2: The nanoemulsion formulation of this compound shows phase separation or particle size increase upon storage.

Potential Cause Troubleshooting Step
Inadequate Surfactant/Co-surfactant Concentration Optimize the ratio of oil, surfactant, and co-surfactant. A phase diagram can be constructed to identify the stable nanoemulsion region.
Ostwald Ripening Use a combination of surfactants or add a small amount of a poorly water-soluble oil to the formulation to minimize the diffusion of the dispersed phase.
Incorrect Homogenization Parameters If using high-pressure homogenization, optimize the pressure and number of cycles to achieve a stable and uniform particle size.
Chemical Instability of this compound Protect the formulation from light and oxygen. Consider adding an antioxidant to the formulation.

Data on Bioavailability Enhancement of Structurally Similar Compounds

The following tables summarize quantitative data from studies on chalcones and polyphenols, demonstrating the potential for bioavailability enhancement with different formulation strategies. This data can serve as a benchmark for what may be achievable with this compound.

Table 1: Enhancement of Solubility and Dissolution of Chalcone Derivatives

Compound Formulation Strategy Carrier/Excipients Solubility Enhancement (fold increase) Dissolution Rate Enhancement
IsoliquiritigeninSolid DispersionPVP K3015.690% release in 30 min vs. 20% for pure drug
XanthohumolNanosuspensionPoloxamer 188Not reported4.5-fold increase in dissolution velocity
Licochalcone ASolid Lipid NanoparticlesGlyceryl monostearate, Tween 8021.3Sustained release over 48 hours

Table 2: In Vivo Pharmacokinetic Parameters of Formulated vs. Unformulated Polyphenols in Rats

Compound Formulation Dose (mg/kg) Cmax (ng/mL) AUC (ng·h/mL) Relative Bioavailability (%)
Resveratrol Unformulated Suspension5025.4 ± 8.1112.7 ± 35.2100
Stearic Acid-based SLNs50189.6 ± 45.3901.6 ± 210.4800[3]
Quercetin Unformulated Suspension25110 ± 20450 ± 90100
Solid Dispersion (PVP K30)25450 ± 802100 ± 420467
Curcumin Unformulated Suspension10050 ± 15300 ± 90100
Nanoemulsion100650 ± 1204500 ± 8501500

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable organic solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Procedure:

  • Preparation of the Solution:

    • Weigh this compound and PVP K30 in a 1:4 ratio (w/w).

    • Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

    • Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Drying:

    • Scrape the solid film from the flask.

    • Place the solid material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving:

    • Pulverize the dried solid dispersion using a mortar and pestle.

    • Pass the powder through a 100-mesh sieve to obtain a uniform particle size.

  • Characterization:

    • Perform in vitro dissolution studies on the prepared solid dispersion and compare it with the pure drug.

    • Characterize the solid state of the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.

Protocol 2: Preparation of this compound-Loaded Nanoemulsion by High-Pressure Homogenization

Objective: To formulate this compound in a nanoemulsion to improve its solubility and oral absorption.

Materials:

  • This compound

  • Medium-chain triglycerides (MCT) oil

  • A non-ionic surfactant (e.g., Tween 80)

  • A co-surfactant (e.g., Transcutol P)

  • Purified water

  • High-pressure homogenizer

  • Particle size analyzer

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve this compound in MCT oil to its saturation solubility. Gentle heating may be used if necessary.

  • Preparation of the Aqueous Phase:

    • Disperse Tween 80 and Transcutol P in purified water.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase under constant stirring with a magnetic stirrer to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).

    • Maintain the temperature of the system using a cooling water bath.

  • Characterization:

    • Measure the mean particle size, polydispersity index (PDI), and zeta potential of the nanoemulsion using a particle size analyzer.

    • Determine the drug loading and encapsulation efficiency by a suitable analytical method (e.g., HPLC).

    • Assess the stability of the nanoemulsion over time at different storage conditions.

Visualizations

G cluster_0 Challenges for this compound Oral Bioavailability cluster_1 Formulation Strategies cluster_2 Desired Outcomes PoorSolubility Poor Aqueous Solubility SolidDispersion Solid Dispersion PoorSolubility->SolidDispersion Addresses LipidBased Lipid-Based Systems (SEDDS, Nanoemulsions, SLNs) PoorSolubility->LipidBased Addresses Nanosuspension Nanosuspension PoorSolubility->Nanosuspension Addresses FirstPass Extensive First-Pass Metabolism FirstPass->LipidBased Addresses (via lymphatic uptake) Efflux P-gp Efflux Efflux->LipidBased Can inhibit Degradation GI Degradation Degradation->LipidBased Protects ImprovedSolubility Increased Solubility & Dissolution SolidDispersion->ImprovedSolubility LipidBased->ImprovedSolubility MetabolismBypass Reduced First-Pass Metabolism LipidBased->MetabolismBypass IncreasedPermeability Enhanced Permeability LipidBased->IncreasedPermeability Nanosuspension->ImprovedSolubility Complexation Complexation (e.g., with Cyclodextrins) EnhancedBioavailability Improved Bioavailability (Higher Cmax & AUC) ImprovedSolubility->EnhancedBioavailability MetabolismBypass->EnhancedBioavailability IncreasedPermeability->EnhancedBioavailability

Caption: Logical relationships between bioavailability challenges and formulation strategies.

G cluster_workflow In Vivo Pharmacokinetic Study Workflow Formulation Prepare this compound Formulation and Unformulated Control AnimalDosing Administer to Animal Models (e.g., Rats) via Oral Gavage Formulation->AnimalDosing BloodSampling Collect Blood Samples at Predetermined Time Points AnimalDosing->BloodSampling SampleProcessing Process Blood to Obtain Plasma and Store at -80°C BloodSampling->SampleProcessing Analysis Analyze Plasma Concentrations using a Validated LC-MS/MS Method SampleProcessing->Analysis PK_Analysis Perform Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC) Analysis->PK_Analysis Comparison Compare PK Parameters of Formulation vs. Control PK_Analysis->Comparison

Caption: Experimental workflow for an in vivo pharmacokinetic study.

G cluster_sd Solid Dispersion Mechanism node_sd This compound (Crystalline, Poorly Soluble) Hydrophilic Carrier (e.g., PVP) process + Solvent Evaporation or Melt Extrusion node_sd->process node_amorphous Amorphous Solid Dispersion This compound molecules are individually dispersed in the hydrophilic carrier matrix process->node_amorphous dissolution In GI Fluid Carrier dissolves rapidly, releasing this compound in a high-energy, amorphous, and supersaturated state, leading to enhanced absorption. node_amorphous->dissolution

Caption: Mechanism of bioavailability enhancement by solid dispersion.

References

Validation & Comparative

A Comparative Cytotoxicity Analysis: Uvarigranol B vs. Zeylenol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-derived anticancer research, compounds that exhibit selective cytotoxicity against tumor cells are of paramount interest. This guide provides a comparative overview of two such compounds, Uvarigranol B and Zeylenol, focusing on their cytotoxic profiles, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties. While data on this compound remains limited in the public domain, this comparison draws upon available information and contrasts it with the emerging research on Zeylenol and its derivatives.

Chemical Identity and Origin

This compound is a naturally occurring compound, though specific details regarding its chemical structure and definitive origin are not widely documented in readily available scientific literature.

Zeylenol , and its related compound zeylenone, are cyclohexene oxides isolated from plants of the Uvaria genus, such as Uvaria grandiflora. Zeylenone, in particular, has been the subject of research for its anti-tumor properties. Its derivatives are being synthesized to enhance its therapeutic potential.[1]

Comparative Cytotoxicity

The efficacy of a potential anticancer agent is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Due to a lack of available data, specific IC50 values for this compound against various cancer cell lines could not be compiled.

For Zeylenol and its derivatives, research has demonstrated significant cytotoxic effects. For instance, a synthesized derivative of zeylenone, cyclohexene oxide CA, has shown potent anti-cancer activity against glioblastoma cell lines.[1] While specific IC50 values for the parent zeylenol compound are not detailed in the provided search results, the activity of its derivatives underscores the potential of this chemical scaffold.

For the purpose of providing a broader context of cytotoxic agents, the well-established drug Acetaminophen (Tylenol) , which was initially considered as a potential substitute for the user's query "Zeylenol" due to phonetic similarity, exhibits cytotoxic effects at high concentrations. It is important to note that acetaminophen is not a conventional anticancer drug, but its cytotoxicity has been studied in various cancer cell lines.

CompoundCell LineIC50 ValueReference
Zeylenone Derivative (Cyclohexene oxide CA) GlioblastomaData not specified[1]
Acetaminophen HeLa (Cervical Cancer)2,586 µg/mL (24h)[2]
Acetaminophen H9C2 (Cardiomyocytes)>1 mM (Subtoxic at ≤1 mM)[3]
Acetaminophen C3A (Hepatocyte-like)Significant cytotoxicity at 5 mM[4]

Experimental Protocols

The determination of cytotoxicity is a fundamental aspect of anticancer drug discovery. A standard methodology employed is the MTT assay, a colorimetric assay that measures cell metabolic activity.

General Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Zeylenol derivative, or Acetaminophen) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

G cluster_workflow Cytotoxicity Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound 24h incubation Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubation period Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Formation of crystals Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Mechanisms of Action & Signaling Pathways

Understanding the molecular mechanisms by which a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent.

Information regarding the specific signaling pathways affected by This compound is not available in the reviewed literature.

Zeylenone and its derivatives have been shown to induce G0/G1 phase cell cycle arrest in glioblastoma cells by interfering with the function of EZH2 (Enhancer of zeste homolog 2), a key epigenetic regulator.[1]

Acetaminophen , in the context of its cytotoxic effects at high doses, has a more extensively studied mechanism. Its analgesic and antipyretic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes in the central nervous system.[5][6] A significant portion of its analgesic effect is also attributed to its metabolite, AM404, which acts on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 (CB1) receptors in the brain.[7] In terms of cytotoxicity relevant to cancer, high doses of acetaminophen can induce oxidative stress through the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), leading to depletion of glutathione and subsequent cell damage.[8]

G cluster_zeylenone Zeylenone Derivative Mechanism cluster_acetaminophen Acetaminophen Cytotoxicity Mechanism Zeylenone Derivative Zeylenone Derivative EZH2 Inhibition EZH2 Inhibition Zeylenone Derivative->EZH2 Inhibition Interferes with G0/G1 Arrest G0/G1 Arrest EZH2 Inhibition->G0/G1 Arrest Leads to Inhibition of\nGlioblastoma Proliferation Inhibition of Glioblastoma Proliferation G0/G1 Arrest->Inhibition of\nGlioblastoma Proliferation High-Dose Acetaminophen High-Dose Acetaminophen Metabolism to NAPQI Metabolism to NAPQI High-Dose Acetaminophen->Metabolism to NAPQI via CYP450 Glutathione Depletion Glutathione Depletion Metabolism to NAPQI->Glutathione Depletion Oxidative Stress Oxidative Stress Glutathione Depletion->Oxidative Stress Cell Damage & Cytotoxicity Cell Damage & Cytotoxicity Oxidative Stress->Cell Damage & Cytotoxicity

Caption: Simplified signaling pathways illustrating the proposed mechanisms of action for a Zeylenone derivative and high-dose Acetaminophen.

Conclusion

This comparative guide highlights the current state of knowledge regarding the cytotoxic properties of this compound and Zeylenol. While Zeylenol and its derivatives are emerging as promising anticancer agents with a defined mechanism of action in glioblastoma, there is a conspicuous lack of publicly available data on this compound. The inclusion of acetaminophen provides a well-characterized, albeit non-traditional, example of drug-induced cytotoxicity. Further research is imperative to fully elucidate the therapeutic potential of this compound and to expand upon the promising initial findings for Zeylenol. For researchers in drug development, the exploration of natural products like Zeylenol continues to be a valuable avenue for discovering novel anticancer compounds.

References

The Anti-Inflammatory Potential of Uvaria Grandiflora: A Comparative Analysis of its Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental data on the anti-inflammatory activity of Uvarigranol B remains limited in publicly accessible literature, significant insights can be drawn from the analysis of co-isolated compounds from its source, Uvaria grandiflora. This guide provides a comparative overview of the anti-inflammatory properties of (-)-zeylenol, a polyoxygenated cyclohexene isolated alongside this compound, and places it in context with well-established natural anti-inflammatory agents: quercetin, curcumin, and resveratrol. This analysis is supported by available experimental data and detailed methodologies to aid in future research and drug discovery efforts.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of natural compounds is often evaluated through their ability to inhibit key inflammatory mediators and enzymes. The following table summarizes the available quantitative data for (-)-zeylenol and provides a comparison with quercetin, curcumin, and resveratrol across different anti-inflammatory assays.

CompoundAssayTarget/MediatorTest SystemIC50 / % InhibitionReference
(-)-Zeylenol Ethyl phenylpropiolate-induced ear edemaInflammatory mediatorsIn vivo (mice)90% inhibition at 1 mg/ear after 15 min[1]
Quercetin Nitric Oxide (NO) ProductionInducible Nitric Oxide Synthase (iNOS)In vitro (LPS-stimulated BV2 microglial cells)Significant suppression of NO production[2]
Curcumin Cyclooxygenase (COX) ActivityCOX-2In vitro (HT-29 human colon cancer cells)Markedly inhibited COX-2 expression[3]
Resveratrol Cytokine ReleasePro-inflammatory cytokines (TNF-α, IL-1β, IL-6)In vitro (LPS-stimulated RAW264.7 macrophages)Dose-dependent suppression of IL-6 secretion[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of standard experimental protocols used to assess the anti-inflammatory activity of natural compounds.

Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a widely used model for evaluating acute inflammation.

  • Animal Model: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into control, standard drug (e.g., indomethacin), and test compound groups.

  • Compound Administration: The test compound or vehicle (for the control group) is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Nitric Oxide (NO) Production Assay in Macrophages

This in vitro assay measures the inhibition of nitric oxide, a key inflammatory mediator, in cultured macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 1 hour).

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Calculation of Inhibition: The percentage inhibition of NO production is calculated by comparing the absorbance of the treated wells with the LPS-stimulated control wells.

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.

  • Assay Buffer: The assay is performed in a suitable buffer (e.g., Tris-HCl).

  • Compound Incubation: The test compound is pre-incubated with the enzyme for a short period.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: The reaction is stopped after a specific time by adding a solution of HCl.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined.

Cytokine Release Assay

This in vitro assay measures the effect of a compound on the production of pro-inflammatory cytokines.

  • Cell Culture: Similar to the NO production assay, a suitable cell line (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) is used.

  • Compound Treatment and Stimulation: Cells are pre-treated with the test compound followed by stimulation with an inflammatory agent like LPS.

  • Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The levels of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The reduction in cytokine levels in the presence of the test compound is calculated relative to the stimulated control.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. The diagrams below, generated using Graphviz, illustrate a common inflammatory signaling pathway and a general workflow for screening anti-inflammatory compounds.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression NFkB->Gene Cytokines Cytokines, iNOS, COX-2 Gene->Cytokines G Start Start: Natural Compound Library InVitro In vitro Screening (e.g., NO, COX, Cytokine assays) Start->InVitro Active Active Compounds Identified InVitro->Active Active->Start No InVivo In vivo Studies (e.g., Carrageenan-induced paw edema) Active->InVivo Yes Efficacy Efficacy & Toxicity Assessment InVivo->Efficacy Efficacy->InVitro Unfavorable Lead Lead Compound Optimization Efficacy->Lead Favorable

References

Unveiling the Bioactivity of Uvarigranol B and its Natural Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships of Uvarigranol B and its naturally occurring analogs, a class of polyoxygenated cyclohexene derivatives primarily isolated from the Uvaria genus of plants. The information presented herein is based on available experimental data on their cytotoxic and enzyme-inhibitory activities.

Data Presentation: A Comparative Look at Biological Activities

The biological activities of this compound's analogs have been evaluated against various cancer cell lines and enzymes. The following tables summarize the available quantitative data, primarily focusing on cytotoxicity (IC50 values) and α-glucosidase inhibition.

CompoundCell LineActivity TypeIC50 (µM)
ZeylenoneK-562 (Human myeloid leukemia)Cytotoxicity2.3[1]
HeLa (Human cervical cancer)Cytotoxicity18.3[1]
CaSki (Human cervical cancer)Cytotoxicity~3.27-6.54 (Effective concentrations)[2]
PC-3 (Human prostate cancer)Cytotoxicity4.19[3]
A549 (Human lung cancer)CytotoxicityNot specified, but showed antitumor effect in vivo[4]
(+)-GrandifloracinSW480 (Human colorectal cancer)Cytotoxicity154.9[5]
K-562 (Human myeloid leukemia)Cytotoxicity60.9[5]
PANC-1 (Human pancreatic cancer)Cytotoxicity14.5[6]
CompoundEnzymeActivity TypeIC50 (µM)
6-Methoxyzeylenolα-glucosidaseInhibition34.1[5]
(-)-Zeylenoneα-glucosidaseInhibitionPotent, but IC50 not specified in the provided text[7][8]
Dipeptidyl peptidase IV (DPP-IV)Inhibition15.7[7]

Structure-Activity Relationship Insights

While a comprehensive SAR study with a wide range of synthetic analogs is not yet available, preliminary observations from the naturally occurring compounds suggest that:

  • The cyclohexene core and its oxygenation pattern are crucial for bioactivity.

  • Substituents on the cyclohexene ring significantly influence the potency and selectivity of the cytotoxic and enzyme-inhibitory effects. For instance, the specific arrangement of hydroxyl, benzoyloxy, and methoxy groups, as seen in the structural differences between zeylenone and grandifloracin, leads to varied IC50 values against different cancer cell lines.

  • The presence of a benzoate ester is a common feature in the more active compounds like zeylenone and grandifloracin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds was primarily determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][9]

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, where the absorbance is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., K-562, HeLa, SW480) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: A solubilizing agent (e.g., SDS-HCl solution or DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity was assessed using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[10][11][12][13]

Principle: This assay measures the amount of p-nitrophenol released from the enzymatic hydrolysis of pNPG by α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Inhibitor Addition: The test compounds (e.g., 6-methoxyzeylenol) at various concentrations are pre-incubated with the enzyme solution.

  • Substrate Addition: The reaction is initiated by adding the substrate, pNPG.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination: The reaction is stopped by adding a basic solution (e.g., sodium carbonate).

  • Absorbance Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm.

  • IC50 Calculation: The IC50 value is determined from the plot of percentage inhibition versus inhibitor concentration.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Cancer Cell Lines (e.g., K-562, HeLa, SW480) plate Seed cells in 96-well plates start->plate treat Add compounds to cells plate->treat compounds Prepare serial dilutions of This compound analogs compounds->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT reagent incubate->mtt solubilize Add solubilization solution mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate cell viability read->calculate ic50 Determine IC50 values calculate->ic50

Caption: Workflow for determining the cytotoxicity of this compound analogs.

Signaling Pathway Modulation by Zeylenone

Zeylenone, a prominent analog of this compound, has been shown to inhibit the proliferation of cervical carcinoma cells by modulating the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.[2][14]

G cluster_0 Zeylenone Action cluster_1 Signaling Pathways cluster_2 Cellular Effects zeylenone Zeylenone pi3k PI3K zeylenone->pi3k Inhibits mapk MAPK zeylenone->mapk Inhibits akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation (Inhibited) mtor->proliferation apoptosis Apoptosis (Induced) mtor->apoptosis erk ERK mapk->erk erk->proliferation erk->apoptosis

Caption: Zeylenone's inhibitory effect on key cell signaling pathways.

References

Unveiling the Anticancer Potential of Uvarigranol B and Related Compounds from Uvaria grandiflora

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The quest for novel anticancer agents has led scientists to explore the vast chemical diversity of the natural world. Within this realm, compounds isolated from the plant Uvaria grandiflora have emerged as promising candidates for cancer therapy. This guide provides a comparative analysis of the anticancer activity of Uvarigranol B and its structurally related analogs, Zeylenol and Grandifloracin, also found in Uvaria grandiflora. While direct and extensive anticancer data for this compound remains limited, this comparison leverages available experimental data on its analogs to provide a predictive framework and guide future research.

Comparative Anticancer Activity

The following table summarizes the available in vitro cytotoxicity data for compounds isolated from Uvaria grandiflora against various cancer cell lines. This data serves as a benchmark for evaluating the potential efficacy of this compound.

CompoundCancer Cell LineIC50 / PC50 Value (µM)Observed Mechanism of Action
Zeylenol MDA-MB-231 (Breast Cancer)54 ± 10Induction of apoptosis via caspase-3 activation
HepG2 (Liver Cancer)> 80Not specified
(+)-Grandifloracin PANC-1 (Pancreatic Cancer)14.5 (PC50)Induces autophagic cell death, inhibits Akt signaling[1][2][3]
SW480 (Colorectal Cancer)154.9Not specified
K562 (Leukemia)60.9Not specified
Uvaricin A VariousModerate antiproliferative activityNot specified
Uvaricin B VariousModerate antiproliferative activityNot specified
c-penta-O-benzoyl-Uvarigranol B Not specifiedNo inhibitory effect on thrombinThis derivative may have reduced biological activity[4]

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. PC50 is the concentration at which 50% of cancer cells were killed preferentially in nutrient-deprived medium.

Mechanisms of Action: A Glimpse into Cellular Destinies

The anticancer activity of these compounds appears to be mediated through distinct and crucial cellular pathways that control cell survival and death.

Apoptosis Induction: The Programmed Cell Death

Zeylenol has been shown to trigger apoptosis, or programmed cell death, in breast cancer cells. This is a highly regulated process essential for eliminating damaged or cancerous cells. The key executioner in this process, as identified in studies with Zeylenol, is caspase-3.

This compound / Zeylenol This compound / Zeylenol Mitochondrial Pathway Mitochondrial Pathway This compound / Zeylenol->Mitochondrial Pathway Induces Caspase-9 Caspase-9 Mitochondrial Pathway->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed apoptotic pathway for this compound analogs.

Autophagy and Signaling Pathway Inhibition

(+)-Grandifloracin presents an alternative mechanism of cell killing by inducing hyperactivation of autophagy in pancreatic cancer cells. Autophagy is a cellular recycling process that, when excessively stimulated, can lead to cell death. Furthermore, Grandifloracin has been observed to inhibit the Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][2][3]

This compound / Grandifloracin This compound / Grandifloracin Akt Akt This compound / Grandifloracin->Akt Inhibits Autophagy Autophagy This compound / Grandifloracin->Autophagy Induces Hyperactivation PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes mTOR->Autophagy Inhibits Cell Death Cell Death Autophagy->Cell Death

Caption: Inhibition of Akt pathway and induction of autophagy.

Experimental Protocols

To facilitate further research and validation of this compound's anticancer properties, this section provides detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed cells 1. Seed cells in 96-well plates Incubate 2. Incubate for 24h Seed cells->Incubate Add compound 3. Add this compound at various concentrations Incubate->Add compound Incubate again 4. Incubate for 48-72h Add compound->Incubate again Add MTT 5. Add MTT solution Incubate again->Add MTT Incubate MTT 6. Incubate for 4h Add MTT->Incubate MTT Add Solubilizer 7. Add solubilization solution Incubate MTT->Add Solubilizer Measure Absorbance 8. Measure absorbance at 570nm Add Solubilizer->Measure Absorbance Calculate IC50 9. Calculate IC50 values Measure Absorbance->Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins in a sample, such as those involved in apoptosis.

Detailed Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Detailed Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (or a control vehicle) via a suitable route (e.g., intraperitoneal, oral).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blot).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the antitumor efficacy.

Future Directions and Conclusion

The available data on compounds from Uvaria grandiflora, particularly Zeylenol and Grandifloracin, strongly suggest that this plant is a rich source of potential anticancer agents. These compounds demonstrate the ability to induce cell death through various mechanisms, including apoptosis and autophagy, and to modulate key signaling pathways involved in cancer progression.

While direct experimental evidence for this compound's anticancer activity is still needed, the findings for its analogs provide a compelling rationale for its investigation. Future research should focus on:

  • Systematic in vitro screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.

  • Mechanistic studies to elucidate whether this compound induces apoptosis, autophagy, or cell cycle arrest, and to identify the specific signaling pathways it modulates.

  • In vivo studies using tumor xenograft models to validate its antitumor efficacy and assess its safety profile.

By systematically applying the experimental protocols outlined in this guide, researchers can effectively validate the anticancer potential of this compound and contribute to the development of new, nature-derived cancer therapies.

References

A Proposed Framework for Assessing the Inter-laboratory Reproducibility of Uvarigranol B Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Uvarigranol B, a polyoxygenated cyclohexene isolated from plants of the Uvaria genus, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. As research into its biological effects progresses, ensuring the reliability and reproducibility of bioassay results across different laboratories is paramount for validating its therapeutic potential and advancing its development. To date, a formal inter-laboratory study on the reproducibility of this compound bioassays has not been published. This guide, therefore, presents a proposed framework for such a study, providing standardized protocols and data presentation formats to facilitate consistent and comparable findings.

Proposed Inter-Laboratory Study Design

The primary objective of this proposed study is to assess the intra- and inter-laboratory reproducibility of two key bioassays for this compound: a cytotoxicity assay and an anti-inflammatory assay. The study would involve a coordinating laboratory that prepares and distributes a standardized batch of this compound, along with detailed experimental protocols, to multiple participating laboratories. Each laboratory would perform the assays in triplicate on three separate occasions to determine both repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision).

Experimental Protocols

Cytotoxicity Assessment via MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., MDA-MB-231, human breast cancer).

Materials:

  • This compound (standardized stock solution)

  • MDA-MB-231 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This protocol assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound (standardized stock solution)

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Data Presentation

Quantitative data from the participating laboratories should be summarized in clear, structured tables to facilitate comparison.

Table 1: Inter-Laboratory Comparison of this compound Cytotoxicity (IC50 in µM) on MDA-MB-231 Cells

LaboratoryRun 1 (IC50 µM)Run 2 (IC50 µM)Run 3 (IC50 µM)Mean IC50 (µM)Std. DeviationIntra-lab CV (%)
Lab A22.524.123.323.30.83.4%
Lab B25.026.524.825.40.93.5%
Lab C21.922.822.122.30.52.2%
Overall 23.7 1.6 6.8% (Inter-lab CV)

Table 2: Inter-Laboratory Comparison of this compound Anti-inflammatory Activity (% NO Inhibition at 25 µM)

LaboratoryRun 1 (%)Run 2 (%)Run 3 (%)Mean Inhibition (%)Std. DeviationIntra-lab CV (%)
Lab A55.258.156.556.61.52.7%
Lab B60.357.961.159.81.72.8%
Lab C54.856.255.455.50.71.3%
Overall 57.3 2.2 3.8% (Inter-lab CV)

Visualizations: Pathways and Workflows

G cluster_membrane cluster_cytoplasm cluster_nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates UvarigranolB This compound UvarigranolB->IKK Inhibits UvarigranolB->NFkB_nuc Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription LPS LPS LPS->TLR4 Binds

Caption: Putative anti-inflammatory signaling pathway of this compound.

G Start Start: Study Design CoordLab Coordinating Lab: - Prepare/Distribute this compound - Standardize Protocols Start->CoordLab Distribute Distribution to Participating Labs CoordLab->Distribute LabA Lab A Distribute->LabA LabB Lab B Distribute->LabB LabC Lab C Distribute->LabC AssaysA Perform Bioassays (n=3) LabA->AssaysA AssaysB Perform Bioassays (n=3) LabB->AssaysB AssaysC Perform Bioassays (n=3) LabC->AssaysC DataCollection Data Submission to Coordinating Lab AssaysA->DataCollection AssaysB->DataCollection AssaysC->DataCollection Analysis Statistical Analysis: - Intra-lab Repeatability (CV%) - Inter-lab Reproducibility (CV%) DataCollection->Analysis Report Final Report & Publication Analysis->Report

Caption: Workflow for a proposed inter-laboratory reproducibility study.

Cross-Validation of Uvarigranol B's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Uvarigranol B, a polyoxygenated cyclohexene isolated from Uvaria grandiflora, is a natural compound with potential therapeutic applications. Due to a lack of extensive research on its specific mechanism of action, this guide provides a comparative analysis based on the known biological activities of a closely related compound, (-)-zeylenol, also isolated from the same plant. (-)-Zeylenol has demonstrated both anti-inflammatory and anticancer properties, suggesting a similar potential for this compound. This document aims to cross-validate this hypothetical mechanism by comparing it with well-established anticancer and anti-inflammatory agents. The information presented here is intended for researchers, scientists, and drug development professionals.

Hypothetical Mechanism of Action of this compound

Based on the activities of (-)-zeylenol, it is proposed that this compound may exert its biological effects through two primary pathways:

  • Induction of Apoptosis in Cancer Cells: this compound is hypothesized to induce programmed cell death in cancer cells, such as the triple-negative breast cancer cell line (MDA-MB-231) and hepatocellular carcinoma cells (HepG2), via the activation of executioner caspase-3. This intrinsic apoptotic pathway is a common mechanism for many chemotherapeutic agents.

  • Anti-inflammatory Activity: It is postulated that this compound can mitigate inflammatory responses. This may involve the inhibition of key inflammatory mediators, a mechanism shared by many non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Below is a diagram illustrating the proposed signaling pathway for this compound.

This compound Hypothetical Signaling Pathway cluster_cancer Anticancer Effect cluster_inflammation Anti-inflammatory Effect Uvarigranol B_cancer This compound Mitochondrion Mitochondrion Uvarigranol B_cancer->Mitochondrion Induces stress Pro-caspase-3 Pro-caspase-3 Mitochondrion->Pro-caspase-3 Activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Uvarigranol B_inflammation This compound Pro-inflammatory Mediators Pro-inflammatory Mediators Uvarigranol B_inflammation->Pro-inflammatory Mediators Inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Pro-inflammatory Mediators Inflammation Inflammation Pro-inflammatory Mediators->Inflammation

Hypothetical signaling pathway of this compound.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of this compound are compared against established chemotherapeutic agents known to induce apoptosis via caspase-3 in MDA-MB-231 and HepG2 cell lines.

Table 1: Comparison of IC50 Values for Anticancer Drugs

CompoundCell LineIC50 (µM)Mechanism of Action
Doxorubicin MDA-MB-2316.602[1]DNA intercalation, topoisomerase II inhibition, leading to caspase-3 activation.[2][3]
HepG2~1 - 12.18Induces apoptosis through caspase-3 activation.[4][5][6][7]
Etoposide MDA-MB-231Not readily availableTopoisomerase II inhibition, leading to DNA strand breaks and caspase-3-dependent apoptosis.
HepG2Not readily availableInduces apoptosis through caspase-9 and caspase-3 activation.[8][9]
Paclitaxel MDA-MB-2310.088 - 0.3[10]Microtubule stabilization, leading to cell cycle arrest and apoptosis via caspase-3.[11][12][13][14]
HepG2Not readily availableInduces apoptosis through caspase-3 activation.[11][12][13][14]
Sorafenib HepG25.783 - 8.289[15]Multi-kinase inhibitor that induces apoptosis.[16]

Comparative Analysis of Anti-inflammatory Activity

The potential anti-inflammatory effects of this compound are compared with a corticosteroid (Dexamethasone) and a selective COX-2 inhibitor (Celecoxib).

Table 2: Comparison of EC50/IC50 Values for Anti-inflammatory Drugs

CompoundAssayEC50/IC50Mechanism of Action
Dexamethasone Glucocorticoid Receptor BindingIC50 = 38 nMBinds to glucocorticoid receptors, leading to inhibition of pro-inflammatory signals.
LPS-induced cytokine releaseSingle-digit nanomolar EC50Suppresses the production of inflammatory mediators.
Celecoxib COX-2 InhibitionVaries by assaySelective inhibitor of cyclooxygenase-2 (COX-2), which is responsible for prostaglandin synthesis in the inflammatory pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of a compound on cultured cells.

MTT Assay Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with various concentrations of the test compound Incubate_24h->Treat_Cells Incubate_48h Incubate for 48 hours Treat_Cells->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells (e.g., MDA-MB-231, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plate for an additional 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][16]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key marker of apoptosis.

Caspase-3 Assay Workflow Start Start Treat_Cells Treat cells with the test compound to induce apoptosis Start->Treat_Cells Harvest_Cells Harvest and lyse the cells Treat_Cells->Harvest_Cells Centrifuge_Lysate Centrifuge to obtain the cytosolic extract Harvest_Cells->Centrifuge_Lysate Prepare_Reaction Prepare reaction mixture with cell lysate and reaction buffer Centrifuge_Lysate->Prepare_Reaction Add_Substrate Add DEVD-pNA substrate Prepare_Reaction->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Absorbance Measure absorbance at 405 nm Incubate->Measure_Absorbance End End Measure_Absorbance->End

Workflow for the caspase-3 colorimetric assay.

Protocol:

  • Treat cells with the test compound for a specified time to induce apoptosis.

  • Collect the cells by centrifugation and wash with cold PBS.

  • Resuspend the cell pellet in chilled lysis buffer and incubate on ice for 10 minutes.[15]

  • Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.

  • Add 50 µL of 2x Reaction Buffer containing DTT to each well.

  • Add 5 µL of the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of a compound.

Paw Edema Assay Workflow Start Start Acclimatize_Animals Acclimatize rodents (rats or mice) Start->Acclimatize_Animals Measure_Baseline Measure baseline paw volume Acclimatize_Animals->Measure_Baseline Administer_Compound Administer test compound or vehicle orally Measure_Baseline->Administer_Compound Wait_1h Wait for 1 hour Administer_Compound->Wait_1h Induce_Edema Inject carrageenan into the sub-plantar region of the paw Wait_1h->Induce_Edema Measure_Volume Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) Induce_Edema->Measure_Volume Calculate_Inhibition Calculate the percentage inhibition of edema Measure_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Administer the test compound, vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Western Blotting

This technique is used to detect specific proteins in a sample and can be used to analyze changes in the expression of proteins involved in signaling pathways.

Protocol:

  • Prepare cell lysates from treated and untreated cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, β-actin).

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane to remove unbound secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Conclusion

This guide provides a framework for the cross-validation of the hypothetical mechanism of action of this compound. By comparing its potential anticancer and anti-inflammatory activities with established drugs and providing detailed experimental protocols, researchers can systematically investigate its therapeutic potential. The data presented for the comparator drugs serve as a benchmark for evaluating the efficacy of this compound. It is important to reiterate that the proposed mechanism for this compound is based on a related compound and requires direct experimental verification. The provided protocols offer a starting point for such investigations.

References

Uvarigranol B: Data Scarcity Prevents Direct Comparison with Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of data regarding the anticancer properties of Uvarigranol B, a polyoxygenated cyclohexene isolated from Uvaria grandiflora. This scarcity of information precludes a direct and meaningful comparison of its efficacy and mechanism of action with established standard-of-care chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel.

Initial searches for this compound yielded a reference to its isolation in 1995, but no subsequent studies detailing its bioactivity or potential as an anticancer compound were found. While other compounds from Uvaria grandiflora, such as (-)-zeylenol, have been investigated for their anti-inflammatory and anticancer effects, with reported IC50 values against human breast cancer (MDA-MB231) and hepatocellular carcinoma (HepG2) cell lines, this information is not transferable to this compound.

Without experimental data on this compound, it is impossible to fulfill the core requirements of this comparison guide, which include:

  • Quantitative Data Presentation: No IC50 values, tumor growth inhibition data, or other quantitative metrics are available for this compound to populate comparative tables.

  • Detailed Experimental Protocols: The absence of studies on this compound means there are no experimental methodologies to report.

  • Signaling Pathway and Workflow Visualization: The mechanism of action of this compound remains unknown, making it impossible to create diagrams of its signaling pathways or experimental workflows.

In contrast, extensive research has characterized the mechanisms and efficacy of standard chemotherapeutic agents.

Mechanisms of Action of Standard Chemotherapeutic Agents

To provide a frame of reference, the mechanisms of several standard chemotherapeutic agents are briefly outlined below.

Doxorubicin

Doxorubicin is an anthracycline antibiotic that primarily functions by intercalating into DNA, thereby inhibiting topoisomerase II and preventing the replication and transcription of DNA. This action ultimately leads to the induction of apoptosis in cancer cells.

.dot

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition DNA_Replication_Transcription DNA Replication & Transcription Blocked DNA->DNA_Replication_Transcription Topoisomerase_II->DNA_Replication_Transcription Apoptosis Apoptosis DNA_Replication_Transcription->Apoptosis

Caption: Mechanism of action of Doxorubicin.

Cisplatin

Cisplatin is a platinum-based drug that forms covalent bonds with the N7 position of purines in DNA, leading to the formation of DNA adducts. These adducts cause kinks in the DNA structure, which inhibits DNA replication and transcription, and ultimately triggers apoptosis.

.dot

Cisplatin_Mechanism Cisplatin Cisplatin DNA Cellular DNA Cisplatin->DNA Cross-linking DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Replication_Transcription DNA Replication & Transcription Inhibition DNA_Adducts->DNA_Replication_Transcription Apoptosis Apoptosis DNA_Replication_Transcription->Apoptosis

Caption: Mechanism of action of Cisplatin.

Paclitaxel

Paclitaxel belongs to the taxane class of drugs and functions by stabilizing microtubules. This stabilization prevents the dynamic instability of microtubules required for chromosome segregation during mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

.dot

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stable_Microtubules Microtubule Stabilization Microtubules->Stable_Microtubules Mitosis Mitotic Spindle Formation Disrupted Stable_Microtubules->Mitosis Cell_Cycle_Arrest G2/M Phase Arrest Mitosis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Paclitaxel.

Conclusion

While the field of natural product drug discovery continues to be a promising area of research, the current body of scientific literature does not provide the necessary data to evaluate this compound as a potential chemotherapeutic agent. Further research, including in vitro cytotoxicity screening, mechanism of action studies, and in vivo efficacy evaluations, is required before any comparisons can be made to existing cancer therapies. Researchers, scientists, and drug development professionals are encouraged to pursue these avenues of investigation to unlock the potential of novel natural compounds like this compound.

In Silico Docking of Uvarigranol B: A Comparative Guide to Potential Anti-Inflammatory Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvarigranol B, a polyoxygenated cyclohexene isolated from the roots of Uvaria grandiflora, belongs to a class of compounds that have garnered interest for their potential therapeutic properties. While direct in silico docking studies on this compound are not yet available in published literature, its structural similarity to other bioactive lignans and polyoxygenated cyclohexenes with known anti-inflammatory effects suggests its potential as a modulator of key inflammatory pathways.

This guide provides a comparative analysis of in silico docking studies on prominent anti-inflammatory target proteins: Tumor Necrosis Factor-alpha (TNF-α), Nuclear Factor-kappa B (NF-κB), and Cyclooxygenase-2 (COX-2). By examining the docking scores of known inhibitors and structurally related lignans, we can create a predictive context for the potential interactions of this compound with these targets. This information can serve as a valuable resource for initiating future in silico and in vitro studies on this promising natural product.

Comparative Docking Data

The following table summarizes the binding energies of various lignans and known inhibitors against key anti-inflammatory target proteins, as reported in various in silico docking studies. Lower binding energy values typically indicate a higher binding affinity.

Target ProteinCompoundCompound TypeDocking Score (kcal/mol)
TNF-α MomordicilinTriterpenoid-190.5 kJ/mol (Relative Binding Energy)[1]
Nimbolin ATriterpenoid-188.03 kJ/mol (Relative Binding Energy)[1]
CurcuminPolyphenolNot specified, but noted to bind[1]
MetoserpateSyntheticStable interaction observed
NF-κB CurcuminPolyphenol-6.2[2]
MyricetinFlavonoidStable complex formed
HesperidinFlavonoidStable complex formed
NF30Small MoleculeHigh binding affinity reported[3]
COX-2 DinitrohinokininLignanSelective for COX-2
RofecoxibKnown Inhibitor-
CelecoxibKnown Inhibitor-
MeloxicamKnown Inhibitor-
SyringaresinolLignan-154.06±15.08 kJ/mol (Binding Free Energy)[4]
BerchemolLignanIdentified as a good inhibitor[4]
8-HydroxypinoresinolLignanIdentified as a good inhibitor[4]
PinoresinolLignanIdentified as a good inhibitor[4]
QuercetinFlavonoid-9.8[5]
EtoricoxibKnown Inhibitor-9.40
DiclofenacKnown Inhibitor-5.68[6]

Experimental Protocols: A Generalized In Silico Docking Workflow

The following protocol outlines a general workflow for performing in silico molecular docking studies, based on commonly used software such as AutoDock Vina and Glide.

1. Protein and Ligand Preparation

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein (e.g., TNF-α, NF-κB, COX-2) is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Polar hydrogen atoms are added, and non-polar hydrogens are merged.

    • Charges (e.g., Gasteiger charges) are assigned to the protein atoms.

    • The protein structure is saved in a suitable format (e.g., PDBQT for AutoDock Vina).

  • Ligand Preparation:

    • The 2D or 3D structure of the ligand (e.g., this compound, alternative compounds) is obtained from a database like PubChem or drawn using chemical drawing software.

    • The ligand's geometry is optimized to find its lowest energy conformation.

    • Hydrogen atoms are added, and charges are assigned.

    • The rotatable bonds of the ligand are defined.

    • The prepared ligand is saved in the appropriate format (e.g., PDBQT).

2. Grid Generation

  • A grid box is defined around the active site of the target protein.

  • The size and center of the grid box are specified to encompass the binding pocket where the ligand is expected to interact.

3. Molecular Docking

  • A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the defined grid box of the protein.

  • The software calculates the binding energy for each pose, representing the strength of the interaction.

  • Multiple docking runs are typically performed to ensure the reliability of the results.

4. Analysis of Results

  • The docking results are analyzed to identify the best-docked conformation, which is usually the one with the lowest binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

  • The root-mean-square deviation (RMSD) between the docked pose and a known binding mode (if available) can be calculated to validate the docking protocol.

Visualizing the In Silico Drug Discovery Workflow

The following diagram illustrates the typical workflow of an in silico drug discovery process, from target identification to lead optimization.

In_Silico_Workflow cluster_ligand Ligand-Based Design cluster_structure Structure-Based Design Target_ID Target Identification and Validation Lead_Discovery Hit Discovery (Virtual Screening) Target_ID->Lead_Discovery Pharmacophore Pharmacophore Modeling Lead_Discovery->Pharmacophore Docking Molecular Docking Lead_Discovery->Docking Lead_Opt Lead Optimization Preclinical Preclinical Studies Lead_Opt->Preclinical QSAR QSAR Pharmacophore->QSAR QSAR->Lead_Opt MD_Sim Molecular Dynamics Simulation Docking->MD_Sim MD_Sim->Lead_Opt

A generalized workflow for in silico drug discovery.

Signaling Pathway of Pro-Inflammatory Cytokines

The diagram below illustrates a simplified signaling pathway involving TNF-α and NF-κB, key players in the inflammatory response.

Inflammatory_Pathway TNFa TNF-α TNFR TNF Receptor (TNFR) TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces

Simplified TNF-α induced NF-κB signaling pathway.

References

Navigating the Labyrinth of Chirality: A Comparative Guide to Confirming Absolute Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute stereochemistry is a critical step in understanding its biological activity and ensuring its therapeutic efficacy. This guide provides a comparative overview of key experimental techniques used to elucidate the three-dimensional arrangement of atoms in chiral molecules, a challenge often encountered in natural product chemistry, exemplified by compounds like Uvarigranol B.

While the definitive absolute stereochemistry of this compound has not been extensively reported in publicly available literature, the methodologies outlined below represent the current standards in the field. By examining these techniques, researchers can select the most appropriate approach for their specific molecule of interest, balancing factors such as sample availability, structural complexity, and the need for derivatization.

Spectroscopic and Spectrometric Approaches

A cornerstone of structural elucidation, spectroscopic methods provide detailed information about the connectivity and spatial arrangement of atoms.

Technique Principle Advantages Limitations Typical Data Output
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to reveal information about molecular structure and connectivity. Chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents are used to create diastereomeric environments, leading to distinguishable NMR signals for enantiomers.Non-destructive; provides detailed structural information; can be used for a wide range of compounds.[1][2]Often requires chemical derivatization, which can be complex and may not be suitable for all functional groups.[3][4]Differences in chemical shifts (Δδ) between diastereomeric derivatives.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer.Non-destructive; does not require crystallization or derivatization; provides a "fingerprint" spectrum for a given enantiomer.Requires specialized equipment; interpretation of spectra often relies on comparison with theoretical calculations.VCD spectrum showing positive and negative bands corresponding to different vibrational modes.
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.Highly sensitive; can be used for very small sample quantities.Limited to molecules with a chromophore; interpretation often requires computational modeling.ECD spectrum with positive and negative Cotton effects.

Crystallographic Techniques

Single-crystal X-ray crystallography stands as the gold standard for unambiguous determination of absolute stereochemistry, provided a suitable crystal can be obtained.

Technique Principle Advantages Limitations Typical Data Output
Single-Crystal X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.Provides an unambiguous determination of the absolute configuration.[5]Requires a high-quality single crystal, which can be difficult to obtain for complex natural products.[6]A complete 3D molecular structure with atomic coordinates and bond lengths/angles.

Chemical Synthesis and Correlation

Chemical synthesis provides a powerful, albeit labor-intensive, method for confirming absolute stereochemistry.

Technique Principle Advantages Limitations Typical Data Output
Total Synthesis The complete chemical synthesis of a target molecule from simple, commercially available starting materials with known stereochemistry.[7][8]Provides definitive proof of absolute configuration by relating the synthetic product to a starting material of known stereochemistry.[9][10]Can be a very long and complex process, requiring significant resources and expertise.[11][12]Comparison of spectroscopic and physical data (e.g., optical rotation) of the synthetic and natural products.
Chemical Correlation Chemically converting the molecule of unknown stereochemistry to a compound whose absolute configuration is already known.Can be simpler than total synthesis if a suitable known compound can be readily prepared.Relies on the availability of a suitable known compound and reactions that do not affect the chiral center of interest.Confirmation of identity between the derivatized unknown and the known compound through spectroscopic analysis.

Experimental Protocols

Modified Mosher's Method for Determining Absolute Configuration of a Secondary Alcohol

This method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols.[3][4]

Materials:

  • The chiral secondary alcohol of interest (e.g., a Uvarigranol analogue)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or other suitable base

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes and spectrometer

Procedure:

  • Esterification:

    • Divide the alcohol sample into two portions.

    • To one portion, add a slight excess of (R)-MTPA-Cl and a catalytic amount of anhydrous pyridine.

    • To the second portion, add a slight excess of (S)-MTPA-Cl and a catalytic amount of anhydrous pyridine.

    • Allow the reactions to proceed to completion at room temperature. Monitor by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reactions with a small amount of water or saturated sodium bicarbonate solution.

    • Extract the diastereomeric esters with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the diastereomeric esters by flash column chromatography.

  • NMR Analysis:

    • Dissolve each purified diastereomeric ester in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

    • Carefully assign the proton signals for the protons near the newly formed ester linkage.

  • Data Interpretation:

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the chiral center.

    • For a secondary alcohol, a positive Δδ for protons on one side of the Mosher's acid plane and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration.

Visualizing the Workflow

The following diagrams illustrate the general workflows for determining absolute stereochemistry using spectroscopic and synthetic approaches.

cluster_0 Spectroscopic Workflow Isolated Compound Isolated Compound NMR Analysis NMR Analysis Isolated Compound->NMR Analysis VCD/ECD Analysis VCD/ECD Analysis Isolated Compound->VCD/ECD Analysis X-ray Crystallography X-ray Crystallography Isolated Compound->X-ray Crystallography Derivatization Derivatization NMR Analysis->Derivatization e.g., Mosher's Esters Computational Modeling Computational Modeling VCD/ECD Analysis->Computational Modeling Stereochemical Assignment Stereochemical Assignment X-ray Crystallography->Stereochemical Assignment Direct Determination Derivatization->Stereochemical Assignment Computational Modeling->Stereochemical Assignment

Caption: General workflow for stereochemical determination using spectroscopic methods.

cluster_1 Synthetic Workflow Chiral Starting Material Chiral Starting Material Multi-step Synthesis Multi-step Synthesis Chiral Starting Material->Multi-step Synthesis Synthetic Product Synthetic Product Multi-step Synthesis->Synthetic Product Spectroscopic Comparison Spectroscopic Comparison Synthetic Product->Spectroscopic Comparison Natural Product Natural Product Natural Product->Spectroscopic Comparison Confirmation of Stereochemistry Confirmation of Stereochemistry Spectroscopic Comparison->Confirmation of Stereochemistry

Caption: Workflow for confirming absolute stereochemistry via total synthesis.

References

Safety Operating Guide

Navigating the Safe Disposal of Uvarigranol B: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

As a valued partner in research and development, we are committed to providing essential safety information that extends beyond the product itself. This guide offers detailed, step-by-step procedures for the proper disposal of Uvarigranol B, a bioactive compound with potential as an anticancer agent. Given its cytotoxic potential, adherence to strict disposal protocols is crucial for personnel safety and environmental protection.

This compound is a naturally occurring compound isolated from plants of the Annonaceae family.[1] Its mode of action is believed to involve the inhibition of cancer cell proliferation, highlighting its potential cytotoxic nature.[1] Due to the absence of a specific Safety Data Sheet (SDS), this compound should be handled with the precautions typically afforded to cytotoxic and cytostatic agents.

Key Chemical and Physical Properties

A summary of the known properties of this compound is presented below to inform safe handling and disposal practices.

PropertyValue
CAS Number 164204-79-9
Molecular Formula C₂₃H₂₂O₈
Molecular Weight 426.4 g/mol
Boiling Point 608.4 °C
Recommended Storage 2°C - 8°C in a well-closed container

Step-by-Step Disposal Protocol for this compound

The following protocol is based on established guidelines for the disposal of cytotoxic laboratory waste and should be followed in the absence of a specific SDS for this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and two pairs of chemotherapy-grade gloves, when handling this compound and its associated waste.

2. Waste Segregation at the Point of Generation:

  • Trace Contaminated Waste: Items with minimal residual contamination, such as empty vials, packaging, gloves, gowns, and bench paper, should be disposed of in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste." These containers are often color-coded, typically yellow or purple.[2][3]

  • Bulk Contaminated Waste: Unused or expired this compound, grossly contaminated items (e.g., from a spill), and solutions containing the compound must be collected in a separate, sealed, and clearly labeled "Cytotoxic Waste" container.

  • Sharps: All sharps, such as needles and scalpels, that have come into contact with this compound must be placed in a designated, puncture-proof sharps container for cytotoxic waste.[4][5]

3. Container Management:

  • All waste containers must be kept closed and sealed when not in use.

  • Do not overfill containers; they should be sealed when approximately three-quarters full.

4. Decontamination of Work Surfaces:

  • After handling this compound, thoroughly decontaminate all work surfaces. Use a suitable decontamination solution, such as a high-pH cleaning agent, followed by a rinse with water.

5. Final Disposal:

  • All this compound waste is considered hazardous and must not be disposed of in regular trash or down the drain.[6][7]

  • Arrangements must be made with a licensed hazardous waste disposal contractor for the collection and incineration of all cytotoxic waste.[2]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[6][8]

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.

Uvarigranol_B_Disposal_Workflow Start Waste Generation (this compound) Is_Sharp Is the item a sharp? Start->Is_Sharp Is_Bulk Is it bulk or trace contamination? Is_Sharp->Is_Bulk No Cytotoxic_Sharps Cytotoxic Sharps Container Is_Sharp->Cytotoxic_Sharps Yes Trace_Waste Trace Cytotoxic Waste Container Is_Bulk->Trace_Waste Trace Bulk_Waste Bulk Cytotoxic Waste Container Is_Bulk->Bulk_Waste Bulk Licensed_Disposal Licensed Hazardous Waste Disposal (Incineration) Cytotoxic_Sharps->Licensed_Disposal Trace_Waste->Licensed_Disposal Bulk_Waste->Licensed_Disposal

This compound Waste Segregation and Disposal Workflow

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Our commitment to your safety is paramount, and we encourage you to integrate these guidelines into your laboratory's standard operating procedures.

References

Navigating the Safe Handling of Uvarigranol B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) and Safety Measures

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE and safety measures when handling Uvarigranol B.

Protective EquipmentSpecifications and Usage
Eye Protection Chemical safety goggles or a face shield should be worn at all times to prevent contact with the eyes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) are mandatory. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
Respiratory Protection A NIOSH-approved respirator with an appropriate filter should be used, particularly when handling the powder form or when there is a risk of aerosol generation. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Body Protection A laboratory coat or a protective suit is required to prevent skin contact. Contaminated clothing should be removed immediately and laundered before reuse.
General Hygiene Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where the compound is handled.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Preparation and Weighing:

  • Conduct all manipulations of solid this compound within a certified chemical fume hood.
  • Use a dedicated and calibrated weighing scale.
  • Handle the compound gently to avoid creating dust.
  • Ensure all necessary PPE is worn before handling the primary container.

2. Dissolution and Use:

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
  • Keep containers tightly sealed when not in use.
  • Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard symbols.

3. Spill Management:

  • In case of a spill, evacuate the immediate area.
  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.
  • For solid spills, gently cover with an inert absorbent material and sweep into a designated waste container. Avoid raising dust.
  • For liquid spills, absorb with a non-combustible material and place in a sealed container for disposal.
  • Ventilate the area and decontaminate the spill surface.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a clearly labeled, sealed hazardous waste container.
  • Liquid waste containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

2. Container Management:

  • Use containers that are in good condition and compatible with the waste.
  • Keep waste containers closed except when adding waste.
  • Store waste containers in a designated, well-ventilated, and secondary containment area.

3. Final Disposal:

  • Dispose of all this compound waste through a licensed hazardous waste disposal company.
  • Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

UvarigranolB_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup weigh Weigh Compound prep_setup->weigh dissolve Dissolve/Use weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate spill Spill? dissolve->spill dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands wash_hands remove_ppe->wash_hands Wash Hands spill->decontaminate Yes

Safe handling workflow for this compound.

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safe and productive laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.